molecular formula C27H28ClN5O9S3 B109442 Cefcanel daloxate hydrochloride CAS No. 92602-21-6

Cefcanel daloxate hydrochloride

Numéro de catalogue: B109442
Numéro CAS: 92602-21-6
Poids moléculaire: 698.2 g/mol
Clé InChI: HFVATKYQUGKLGL-PCQLZLFJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefcanel daloxate hydrochloride, also known as Cefcanel daloxate hydrochloride, is a useful research compound. Its molecular formula is C27H28ClN5O9S3 and its molecular weight is 698.2 g/mol. The purity is usually 95%.
The exact mass of the compound Cefcanel daloxate hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cefcanel daloxate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cefcanel daloxate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O9S3.ClH/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26;/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33);1H/t12-,18+,20+,23+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVATKYQUGKLGL-PCQLZLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239068
Record name Cefcanel daloxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92602-21-6
Record name Cefcanel daloxate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092602216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcanel daloxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Cefcanel daloxate hydrochloride mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Cefcanel Daloxate Hydrochloride

Prepared by: Senior Application Scientist, Advanced Antimicrobial Research Division

Foreword: Elucidating the Molecular Encounter

In the landscape of antimicrobial drug development, a thorough understanding of a compound's mechanism of action is paramount. It is the foundation upon which efficacy, safety, and spectrum of activity are built. This guide provides a detailed technical exploration of the in vitro mechanism of Cefcanel daloxate hydrochloride, a cephalosporin antibiotic. As drug development professionals, our objective extends beyond simple observation; we seek to comprehend the intricate molecular interactions that define a drug's bactericidal profile. This document is structured to provide not just data, but a causal narrative—explaining the "why" behind the experimental designs and the "how" of the molecular interactions. We will dissect the journey of Cefcanel from its prodrug form to its ultimate engagement with its bacterial targets, providing field-proven protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

The Prodrug Strategy: Bioavailability and Activation

Cefcanel daloxate hydrochloride is an orally administered cephalosporin that exemplifies a successful prodrug strategy. The active therapeutic agent is cefcanel, a potent third-generation cephalosporin.[1] However, to enhance its oral absorption and overall bioavailability, it is formulated as a daloxate ester.[1]

This chemical modification renders the molecule more lipophilic, facilitating its transit across the gastrointestinal mucosa. Once absorbed into the bloodstream, the inactive prodrug, Cefcanel daloxate, is rapidly hydrolyzed by endogenous esterases present in the plasma and tissues. This enzymatic cleavage unmasks the active carboxylic acid moiety, releasing the pharmacologically active cefcanel to engage its bacterial targets.[1] This bioconversion is a critical first step; without it, the drug would not reach sufficient concentrations at the site of infection to exert its therapeutic effect.

G cluster_0 Host System Prodrug Cefcanel Daloxate (Oral Administration) GI Gastrointestinal Tract Prodrug->GI Ingestion Bloodstream Bloodstream GI->Bloodstream Absorption Esterases Plasma/Tissue Esterases Bloodstream->Esterases Enzymatic Contact Active Active Cefcanel (Systemic Circulation) Esterases->Active Hydrolysis

Caption: Workflow of Cefcanel daloxate prodrug activation in the host.

The Core Mechanism: Arresting Cell Wall Construction

Like all β-lactam antibiotics, the bactericidal action of cefcanel is achieved through the disruption of bacterial cell wall synthesis.[2][3][4] The structural integrity of bacteria depends on a rigid outer layer of peptidoglycan, a polymer of sugars and amino acids.[5] The final and critical step in peptidoglycan synthesis is the cross-linking of these polymer chains, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[3][6]

Cefcanel, possessing the characteristic β-lactam ring, acts as a structural mimic of the D-Ala-D-Ala substrate of the PBPs.[7] By binding to the active site of these enzymes, cefcanel forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP.[8] This inhibition of the transpeptidase activity of PBPs prevents the necessary cross-linking of the peptidoglycan strands.[5][6] The consequence for the bacterium is a compromised, weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis and death.[3][6]

G cluster_0 Bacterial Cell Cefcanel Cefcanel (Active Drug) PBP Penicillin-Binding Protein (PBP) Cefcanel->PBP Binds & Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking Substrate for CellWall Stable Cell Wall Crosslinking->CellWall

Caption: Cefcanel's mechanism of inhibiting bacterial cell wall synthesis.

Quantifying Potency: The Minimum Inhibitory Concentration (MIC) Assay

The foundational in vitro assay for any antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is the gold standard for assessing antibacterial potency and is critical for establishing susceptibility breakpoints.[9][10]

Experimental Rationale

The broth microdilution method is a standardized, high-throughput technique to determine MIC values.[10][11] It involves challenging a standardized bacterial inoculum with a range of serially diluted antibiotic concentrations in a 96-well plate format. The choice of a standardized inoculum (typically ~5 x 10^5 CFU/mL) is critical for reproducibility, as a higher bacterial density can artificially elevate the MIC value (the "inoculum effect").[10] Visual inspection or spectrophotometric measurement of turbidity after a defined incubation period (16-24 hours) reveals the lowest concentration that inhibited growth.[10][11]

Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of cefcanel against a target bacterial strain.

Materials:

  • Cefcanel hydrochloride standard powder

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Target bacterial strain (e.g., S. aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Stock: Prepare a concentrated stock solution of cefcanel in a suitable solvent (e.g., sterile water). The concentration should be high enough to allow for serial dilutions.

  • Preparation of Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar colonies of the target bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10^8 CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:150 in the broth medium to achieve a target density of ~1 x 10^6 CFU/mL. This will result in a final concentration of ~5 x 10^5 CFU/mL in the wells.[10]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the working cefcanel solution (at twice the highest desired final concentration) to well 1. c. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 200 µL, and the antibiotic concentrations are halved to their final test concentrations.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.[10]

  • Reading Results: a. Following incubation, visually inspect the plate. The MIC is the lowest concentration of cefcanel at which there is no visible growth (i.e., the first clear well). b. Growth in the positive control (well 11) and no growth in the sterility control (well 12) validates the assay.

G cluster_0 MIC Assay Workflow A 1. Prepare Serial Dilution of Cefcanel in 96-well Plate C 3. Inoculate Wells with Standardized Bacteria A->C B 2. Standardize Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Read Results: Identify Lowest Concentration with No Visible Growth D->E

Caption: Workflow for the broth microdilution MIC determination.

Cefcanel In Vitro Activity Data

The potency of cefcanel has been demonstrated against a range of clinically relevant pathogens.

OrganismMIC90 (mg/L)Source
Clostridium perfringens1-4[12]
Bacteroides spp.1-4[12]
Fusobacteria1-4[12]
Anaerobic cocci16[12]
Bacteroides fragilis32[12]

Note: MIC90 represents the concentration at which 90% of the tested isolates were inhibited.

Target Engagement: Penicillin-Binding Protein (PBP) Assays

While an MIC value demonstrates antibacterial effect, it does not prove the mechanism. To confirm that cefcanel directly interacts with its intended targets, a PBP binding assay is essential. A competitive binding assay is an elegant method to demonstrate this interaction.

Experimental Rationale

This assay leverages a fluorescently labeled β-lactam probe (e.g., Bocillin-FL), which binds covalently to the active site of PBPs.[8][13] By pre-incubating bacterial membranes containing PBPs with varying concentrations of a test antibiotic (cefcanel), the test compound will occupy the PBP active sites to which it has affinity. When the fluorescent probe is subsequently added, it can only bind to the unoccupied PBPs.[14]

A reduction in the fluorescent signal associated with a specific PBP band on an SDS-PAGE gel indicates that the test antibiotic has successfully competed for and bound to that PBP. The concentration of the test antibiotic required to reduce the fluorescent signal by 50% (IC50) can be calculated to quantify binding affinity.

Protocol: Competitive PBP Binding Assay

Objective: To visualize the binding of cefcanel to specific PBPs from a target bacterium.

Materials:

  • Bacterial cell culture

  • Lysis buffer with protease inhibitors

  • Ultracentrifuge

  • Bocillin-FL (fluorescent penicillin probe)

  • Cefcanel hydrochloride

  • SDS-PAGE equipment

  • In-gel fluorescence scanner

Procedure:

  • Membrane Preparation: a. Grow the target bacterial strain to mid-log phase and harvest the cells by centrifugation. b. Wash the cell pellet with PBS. c. Resuspend cells in lysis buffer and disrupt them using sonication or a French press. d. Centrifuge the lysate at low speed to remove intact cells and debris. e. Transfer the supernatant to an ultracentrifuge and pellet the membrane fraction (e.g., at 100,000 x g). f. Wash and resuspend the membrane pellet in PBS. Determine the total protein concentration (e.g., via Bradford assay).[13]

  • Competitive Binding Reaction: a. In separate microcentrifuge tubes, aliquot a fixed amount of the membrane preparation (e.g., 200 µg of protein). b. Add varying concentrations of cefcanel (e.g., 0.1x to 1000x the MIC) to the tubes. Include a no-drug control. c. Incubate for 30 minutes at 37°C to allow cefcanel to bind to the PBPs.[13][15]

  • Fluorescent Labeling: a. Add a fixed, saturating concentration of Bocillin-FL to each tube. b. Incubate for another 15-30 minutes at 37°C in the dark.[15] c. Stop the reaction by adding an excess of an unlabeled β-lactam (e.g., Penicillin G) and SDS-PAGE loading buffer.

  • Analysis: a. Boil the samples for 5 minutes to denature the proteins. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. d. Analyze the band intensities. A decrease in the intensity of a PBP band in the presence of cefcanel confirms binding.

G cluster_1 PBP Binding Assay Workflow A 1. Isolate Bacterial Membrane Fraction (contains PBPs) B 2. Incubate Membranes with Varying [Cefcanel] (Competition Step) A->B C 3. Add Fluorescent Probe (e.g., Bocillin-FL) to Label Unbound PBPs B->C D 4. Separate Proteins by SDS-PAGE C->D E 5. Visualize Fluorescence: Reduced Signal = Cefcanel Binding D->E

Caption: Workflow for a competitive Penicillin-Binding Protein assay.

Countering Resistance: Stability Against β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their destruction by bacterial enzymes called β-lactamases.[2][16] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP targets.

Cefcanel's stability against these enzymes is a key determinant of its spectrum of activity. Studies have shown that cefcanel has a β-lactamase stability profile similar to that of cefaclor.[17] This implies it may be susceptible to hydrolysis by certain classes of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) which are a growing clinical concern.[18]

For strains producing these enzymes, the in vitro efficacy of cefcanel can be restored by co-administration with a β-lactamase inhibitor (BLI) such as clavulanic acid or sulbactam.[18][19] These molecules act as "suicide substrates," binding to and inactivating the β-lactamase, thereby protecting the cephalosporin and allowing it to perform its function.[19][20] Investigating the synergy between cefcanel and various BLIs is a critical step in defining its potential clinical utility against resistant pathogens.

Conclusion

The in vitro mechanism of action of Cefcanel daloxate hydrochloride is a well-defined, multi-stage process. It begins with the efficient bioactivation of the prodrug to release the active cefcanel molecule. The core bactericidal effect is then achieved through the high-affinity binding to and inhibition of essential bacterial Penicillin-Binding Proteins, leading to the catastrophic failure of cell wall synthesis. Standardized in vitro methodologies, such as broth microdilution for MIC determination and competitive PBP binding assays, are essential tools to quantify its potency and confirm its molecular mechanism. While cefcanel demonstrates broad activity, its effectiveness against certain resistant strains is modulated by its stability to β-lactamases, a challenge that can potentially be overcome through combination with appropriate inhibitors. This comprehensive understanding forms the scientific bedrock for its rational development and clinical application.

References

  • Möllmann, U., & Zinner, G. (1990). In vivo efficacy of cefcanel daloxate in comparison with cefaclor. PubMed. Available at: [Link]

  • Synapse, P. (2023). Deep Scientific Insights on Cefaclor's R&D Progress, Mechanism of Action, and Drug Target. Synapse. Available at: [Link]

  • Drugs.com. (2025). Cefaclor: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • Lippincott NursingCenter. (2023). Cephalosporins – How Do They Work?. Lippincott NursingCenter. Available at: [Link]

  • Gatt, P., & Vella, J. (1997). Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis. The Canadian Journal of Infectious Diseases. Available at: [Link]

  • Maurin, M. (2020). In vitro and in vivo evaluation of cephalosporins for the treatment of Lyme disease. PMC. Available at: [Link]

  • Singh, S. B., & Young, K. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available at: [Link]

  • Al-Tamimi, M., & Al-Humam, A. (2025). In Vitro Activity of Cefaclor/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli. MDPI. Available at: [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. PMC. Available at: [Link]

  • Wróblewska, O., & Strugała, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Nord, C. E., & Gismala, M. (1989). Comparative antibacterial activity of the new cephalosporin cefcanel against anaerobic bacteria. PubMed. Available at: [Link]

  • Synapse, P. (2024). What is the mechanism of Cefadroxil?. Synapse. Available at: [Link]

  • Blackwell, C. C., & Freimer, E. H. (1976). In Vitro Evaluation of the New Oral Cephalosporin Cefatrizine. PMC. Available at: [Link]

  • Asli, A., & Brouillette, E. (2017). Detection of Penicillin Binding Proteins. Bio-protocol. Available at: [Link]

  • MedlinePlus. (2018). Cefadroxil. MedlinePlus Drug Information. Available at: [Link]

  • Louisiana Department of Health. (n.d.). Cephalosporins*. Louisiana Department of Health. Available at: [Link]

  • American Society for Microbiology. (2023). Discussing β-lactamase/β-lactamase inhibitors. YouTube. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Peters, K., & B-H, M. (2019). β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. Available at: [Link]

  • Reller, L. B., & Karney, W. W. (1973). Clinical and In Vitro Evaluation of Cefazolin, a New Cephalosporin Antibiotic. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Drugs.com. (2025). Cefaclor Capsules: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • Sanderson, N. D., & MacLean, R. C. (2024). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum. Available at: [Link]

  • Meeske, A. J., & Riley, E. P. (2020). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. mBio. Available at: [Link]

  • Zahoor, A., & Farooq, U. (2024). Revitalizing cephalosporins: The promise of β-lactamase inhibitor combinations. PMC. Available at: [Link]

  • Montañez, M. I., & Blanca, M. (2011). Synthetic Approach to Gain Insight into Antigenic Determinants of Cephalosporins: In Vitro Studies of Chemical Structure−IgE Molecular Recognition Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Brown, A. G., & Smith, T. J. (2009). Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Kim, Y., & Ahn, J. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. MDPI. Available at: [Link]

  • Miller, L. M., & Thomas, G. H. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. RSC Publishing. Available at: [Link]

Sources

Structural and Pharmacological Engineering of Cefcanel Daloxate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of orally bioavailable β-lactam antibiotics has historically been hindered by the highly polar nature of the cephalosporin core, which restricts passive diffusion across the intestinal epithelium. Cefcanel daloxate hydrochloride (development code KY-109) represents a triumph of rational prodrug design[1]. By masking the polar C-4 carboxylic acid with a daloxate ester and formulating the compound as a hydrochloride salt, pharmaceutical scientists successfully engineered a molecule that achieves high oral bioavailability while retaining potent, broad-spectrum bactericidal activity[2]. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanism of action, synthetic pathways, and analytical quantification protocols.

Molecular Architecture and Physicochemical Properties

Cefcanel daloxate hydrochloride is a bifunctional double-ester prodrug. The structural framework consists of three critical domains:

  • The Cephalosporin Core (Cefcanel): The active pharmacophore responsible for target engagement.

  • The Daloxate Moiety: A (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester that significantly increases the molecule's lipophilicity to facilitate gastrointestinal absorption[3].

  • The Hydrochloride Salt: Enhances the thermodynamic stability and aqueous solubility of the formulated active pharmaceutical ingredient (API)[4].

Table 1: Physicochemical and Structural Properties
PropertyValueClinical / Chemical Significance
Compound Name Cefcanel Daloxate HydrochlorideFull API nomenclature[4].
PubChem CID 179696Unique identifier for the HCl salt form[4].
Molecular Formula C₂₇H₂₈ClN₅O₉S₃Includes the HCl equivalent[4].
Molecular Weight 698.2 g/mol High MW offset by prodrug lipophilicity[4].
Active Moiety Cefcanel (CID 68666)The biologically active metabolite[5].
Primary Target Penicillin-Binding Proteins (PBPs)Essential enzymes for peptidoglycan cross-linking[3].

Mechanism of Action: The Prodrug Paradigm

As a Senior Application Scientist evaluating pharmacokinetic profiles, it is crucial to understand that cefcanel daloxate possesses no inherent antibacterial activity in its administered form. Its efficacy relies entirely on a highly coordinated bioactivation cascade[2].

Upon oral administration, the lipophilic daloxate ester allows the intact molecule to traverse the intestinal mucosa. Once in the systemic circulation, ubiquitous non-specific esterases rapidly hydrolyze the ester bond[3]. This cleavage liberates the active moiety, cefcanel , alongside harmless byproducts. Cefcanel then binds covalently to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall[3]. The inactivation of PBPs halts the terminal stages of peptidoglycan cross-linking, compromising the structural integrity of the cell wall and ultimately inducing osmotic cell lysis[6].

G A Cefcanel Daloxate HCl (Prodrug) B Intestinal Absorption A->B C Esterase Hydrolysis (Cleavage of Daloxate) B->C D Active Cefcanel C->D E PBP Binding (Inner Membrane) D->E F Cell Wall Lysis E->F

Caption: Prodrug activation pathway of cefcanel daloxate leading to bacterial cell wall lysis.

Synthetic Methodology: Rational Design and Causality

The synthesis of cefcanel daloxate hydrochloride is a multi-stage process requiring precise control over protecting groups and coupling reagents[7]. The following protocol details the synthesis of the API, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.

Protocol 1: Synthesis of Cefcanel Daloxate Hydrochloride

Step 1: Esterification of the Cephalosporin Core

  • Procedure: React 7-[(R)-mandelamido]-3-(5-methyl-1,3,4-thiadiazol-2-ylthiomethyl)-3-cephem-4-carboxylic acid (KY-087) with 4-bromomethyl-5-methyl-1,3-dioxol-2-one using potassium acetate (KOAc) in dimethylformamide (DMF)[7].

  • Causality & Validation: The highly polar C-4 carboxylic acid prevents passive diffusion. Esterification masks this charge. KOAc is selected as a mild base because stronger bases would risk degrading the sensitive β-lactam ring. Validation: Reaction completion is monitored via HPLC; the disappearance of the polar KY-087 peak confirms successful esterification.

Step 2: Acylation and Condensation

  • Procedure: Condense the resulting ester intermediate (KY-106) with tert-butoxycarbonyl-L-alanine (Boc-L-alanine) using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMP) in dichloromethane[7].

  • Causality & Validation: The addition of the L-alanyl moiety enhances the drug's affinity for target PBPs. DCC acts as a dehydrating agent to drive the formation of the amide bond, while DMP serves as a nucleophilic catalyst to accelerate the reaction and minimize stereochemical racemization. Validation: The formation of dicyclohexylurea (DCU) as a white precipitate serves as a visual indicator of successful coupling.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Procedure: Treat the protected product with hydrochloric acid (HCl) in a methanol-acetone solvent mixture[7].

  • Causality & Validation: This is a highly efficient, dual-action step. The acidic environment cleaves the Boc protecting group while simultaneously precipitating the product as a hydrochloride salt[7]. The salt form is critical for maximizing the thermodynamic stability and aqueous solubility of the final API. Validation: The final product is verified via ¹H-NMR and mass spectrometry to ensure complete removal of the Boc group (absence of the strong singlet at ~1.4 ppm).

Synthesis N1 KY-087 Core (Cephalosporin) N2 Esterification (KOAc, DMF) N1->N2 N3 KY-106 Intermediate N2->N3 N4 Acylation (DCC, DMP, Boc-L-alanine) N3->N4 N5 Protected Prodrug N4->N5 N6 Deprotection & Salt Formation (HCl in MeOH/Acetone) N5->N6 N7 Cefcanel Daloxate HCl N6->N7

Caption: Step-by-step synthetic workflow for cefcanel daloxate hydrochloride.

Pharmacokinetic Profiling and Analytical Quantification

To evaluate the in vivo efficacy of cefcanel daloxate, researchers must accurately quantify the plasma concentration of the active metabolite (cefcanel)[8]. Because the prodrug is rapidly hydrolyzed, analytical methods must be optimized to prevent ex vivo degradation and ensure high specificity.

Protocol 2: LC-MS/MS Quantification of Cefcanel in Plasma

Step 1: Plasma Sample Preparation (Protein Precipitation)

  • Procedure: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Cefcanel-d5). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality & Validation: Acetonitrile denatures plasma proteins that could irreversibly bind the drug or foul the LC column. The ice-cold temperature is critical; it halts the activity of residual plasma esterases, preventing the artificial ex vivo degradation of any remaining prodrug. Validation: The consistent recovery of the internal standard across all samples validates the extraction efficiency.

Step 2: Chromatographic Separation

  • Procedure: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality & Validation: The lipophilic nature of the compounds requires a non-polar stationary phase for adequate retention. Gradient elution ensures sharp peak shapes and completely resolves the intact prodrug from the active cefcanel metabolite[8].

Step 3: Mass Spectrometric Detection

  • Procedure: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for cefcanel (e.g., m/z 479.1 → specific fragment).

  • Causality & Validation: MRM provides unparalleled specificity by filtering out matrix interference, ensuring high-confidence quantification even at sub-nanogram per milliliter concentrations.

PK_Workflow P1 Plasma Sampling (Time-course collection) P2 Protein Precipitation (Cold Acetonitrile) P1->P2 P3 Centrifugation (Isolate supernatant) P2->P3 P4 LC Separation (C18 Column) P3->P4 P5 MS/MS Detection (MRM transitions) P4->P5 P6 PK Calculation (Half-life, Cmax, AUC) P5->P6

Caption: Analytical LC-MS/MS workflow for pharmacokinetic quantification of cefcanel.

Conclusion

Cefcanel daloxate hydrochloride exemplifies the power of prodrug engineering in overcoming the pharmacokinetic limitations of β-lactam therapeutics. Through precise synthetic modifications—specifically the incorporation of the daloxate ester and formulation as a hydrochloride salt—the molecule achieves excellent oral bioavailability while preserving its potent inhibition of bacterial cell wall synthesis. Understanding the causality behind its chemical design and analytical workflows is essential for researchers advancing the next generation of antimicrobial agents.

References

  • PubChem: "Cefcanel Daloxate Hydrochloride | C27H28ClN5O9S3 | CID 179696." National Center for Biotechnology Information. Available at:[Link]

  • PubChem: "Cefcanel Daloxate | C27H27N5O9S3 | CID 179697." National Center for Biotechnology Information. Available at:[Link]

  • PubChem: "Cefcanel | C19H18N4O5S3 | CID 68666." National Center for Biotechnology Information. Available at:[Link]

  • DrugFuture: "Cefcanel daloxate hydrochloride, KY-109 Synthetic Route." DrugFuture Database. Available at:[Link]

  • Nishimura K, et al.: "KY-109, a new bifunctional prodrug of cephalosporin. II. Mechanism of oral absorption." Chem Pharm Bull (Tokyo). 1988 Jun;36(6):2128-34. Available at: [Link]

Sources

In Vitro Antibacterial Activity Spectrum of Cefcanel Daloxate: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, evaluating the in vitro efficacy of prodrugs requires a nuanced understanding of both molecular kinetics and microbiological assay design. Cefcanel daloxate (development code KY-109) is a cephalosporin antibiotic administered as an oral prodrug[1]. While its clinical utility has been demonstrated in treating acute streptococcal pharyngotonsillitis and uncomplicated urinary tract infections[2][3], the laboratory evaluation of its antibacterial spectrum demands specific methodological considerations.

This whitepaper synthesizes the in vitro antibacterial activity spectrum of cefcanel and provides self-validating experimental protocols for researchers conducting preclinical susceptibility testing.

Molecular Kinetics: The Prodrug Imperative in In Vitro Testing

A critical failure point in preclinical screening is testing the prodrug form in standard microbiological media. Cefcanel daloxate is esterified to enhance lipophilicity and gastrointestinal absorption[4]. However, it possesses negligible intrinsic antibacterial activity in this state.

In vivo, ubiquitous esterase enzymes in the blood and intestinal mucosa rapidly cleave the daloxate group to liberate cefcanel (KY-087), the active β-lactam moiety[1][2]. Because standard Mueller-Hinton Broth (MHB) lacks these esterases, all in vitro susceptibility assays must utilize the active cefcanel molecule to yield biologically relevant Minimum Inhibitory Concentration (MIC) data[4]. Once liberated, cefcanel exerts its bactericidal effect by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking, and inducing bacterial cell lysis[4].

MoA A Cefcanel Daloxate (Inactive Prodrug) B Esterase Cleavage (Absent in vitro) A->B Hydrolysis C Cefcanel (KY-087) (Active Moiety) B->C Bioactivation D PBP Binding (Target Engagement) C->D Covalent Binding E Cell Wall Lysis (Bactericidal Effect) D->E Peptidoglycan Inhibition

Fig 1: Bioactivation pathway of cefcanel daloxate to its active bactericidal moiety.

In Vitro Antibacterial Spectrum

Cefcanel exhibits a broad and potent spectrum of activity, bridging the gap between early-generation and extended-spectrum cephalosporins.

Gram-Positive Pathogens

Cefcanel demonstrates exceptional activity against clinically relevant Gram-positive cocci. It is highly active against Group A β-hemolytic streptococci (Streptococcus pyogenes) and Staphylococcus aureus[1][2]. Notably, its in vitro potency against these isolates is superior to that of legacy oral cephalosporins such as cephalexin and cefaclor[1].

Gram-Negative Pathogens

The agent maintains robust activity against several Gram-negative organisms, particularly those involved in respiratory and localized soft-tissue infections. It shows high efficacy against Pasteurella multocida (MIC ≤ 0.64 µg/mL), making it a candidate of interest for infected bite wounds[5]. It is also active against Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae[6][7]. However, typical of its structural class, cefcanel exhibits low antimicrobial activity against Enterobacter spp., Serratia spp., and Pseudomonas spp.[1].

Anaerobic Bacteria

Cefcanel also demonstrates clinically relevant activity against anaerobic pathogens, including Clostridium perfringens, Bacteroides spp., and fusobacteria, with MIC₉₀ values ranging from 1 to 4 mg/L[8].

Quantitative Data Summary

The following table synthesizes the expected in vitro MIC ranges for the active cefcanel moiety against key bacterial species, establishing a baseline for quality control in laboratory settings.

Organism / Pathogen GroupExpected MIC Range / MIC₉₀Susceptibility Profile
Streptococcus pyogenes (Group A)0.015 - 1.0 µg/mLHighly Susceptible
Pasteurella multocida≤ 0.64 µg/mLHighly Susceptible
Clostridium perfringens1.0 - 4.0 µg/mL (MIC₉₀)Susceptible
Bacteroides spp.1.0 - 4.0 µg/mL (MIC₉₀)Susceptible
Escherichia coli0.5 - 4.0 µg/mLModerately Susceptible
Pseudomonas aeruginosa> 32 µg/mLIntrinsically Resistant

Table 1: Consolidated in vitro MIC data for active cefcanel against representative bacterial strains[1][5][8][9].

Experimental Methodology: Broth Microdilution Protocol

To ensure data integrity and reproducibility, the in vitro evaluation of cefcanel must adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines. The following protocol outlines a self-validating broth microdilution assay.

Causality in Assay Design:
  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The adjustment of Ca²⁺ and Mg²⁺ ions normalizes the permeability of the Gram-negative outer membrane, preventing artificially skewed MIC values.

  • Inoculum Standardization: A strict inoculum of 5×105 CFU/mL is required. Exceeding this density triggers the "inoculum effect," where the collective accumulation of low-level β-lactamases artificially inflates the apparent MIC of the cephalosporin.

  • Compound Preparation: As established, the active moiety (cefcanel) must be synthesized or procured directly, rather than using the daloxate prodrug[4].

Step-by-Step Workflow

Step 1: Preparation of Antimicrobial Stock

  • Weigh the active cefcanel powder accurately, accounting for specific lot potency (µg/mg).

  • Dissolve in a suitable solvent (e.g., sterile water or dilute phosphate buffer, depending on salt form) to create a stock solution of 1,280 µg/mL. Do not use heat to aid dissolution, as β-lactam rings are thermolabile.

Step 2: Serial Dilution in 96-Well Plates

  • Dispense 50 µL of CAMHB into columns 2–12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the working cefcanel solution (e.g., 128 µg/mL) to column 1.

  • Perform a 2-fold serial dilution from column 1 through column 11 by transferring 50 µL sequentially. Column 11 will contain the lowest drug concentration; discard 50 µL from column 11. Column 12 serves as the drug-free growth control.

Step 3: Inoculum Preparation and Standardization

  • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to achieve the target starting inoculum of 1×106 CFU/mL.

Step 4: Inoculation and Incubation

  • Add 50 µL of the diluted inoculum to all wells (columns 1-12). This 1:2 dilution yields a final well volume of 100 µL and a final bacterial concentration of 5×105 CFU/mL.

  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 35°C ± 2°C in ambient air for 16–20 hours (extend to 24 hours for specific slow-growing anaerobes, utilizing anaerobic chambers).

Step 5: Reading and Validation

  • Examine the growth control well (Column 12) to ensure robust turbidity. If growth is poor, the assay is invalid.

  • Determine the MIC as the lowest concentration of cefcanel that completely inhibits visible bacterial growth.

Workflow S1 1. Prepare Cefcanel Stock (Active) S2 2. Serial Dilution in CAMHB S1->S2 S4 4. Inoculate Plate (Final: 5x10^5 CFU/mL) S2->S4 S3 3. Standardize Inoculum (0.5 McFarland) S3->S4 S5 5. Incubation (35°C, 16-20h) S4->S5 S6 6. Read MIC (Visual Inspection) S5->S6

Fig 2: Standardized broth microdilution workflow for cefcanel susceptibility testing.

Conclusion for Drug Development Professionals

Cefcanel daloxate represents a highly optimized prodrug system. For researchers, the critical takeaway is the bifurcation between its in vivo delivery mechanism and its in vitro evaluation requirements. By utilizing the active cefcanel moiety and adhering to strict cation-adjusted microdilution protocols, scientists can accurately map its potent spectrum against Gram-positive cocci, specific Gram-negative rods like P. multocida, and clinically relevant anaerobes.

References

  • Researcher.
  • A Comparative Analysis of the In Vitro Activity of Cefcanel Benchchem URL
  • PubMed Central (PMC)
  • In vivo efficacy of cefcanel daloxate in comparison with cefaclor PubMed / NIH URL
  • Comparison of three days' therapy with cefcanel or amoxicillin for the treatment of acute uncomplicated urinary tract infection PubMed / NIH URL
  • [Cephalosporin treatment of maxillary sinusitis] PubMed / NIH URL
  • Cefcanel Daloxate: A Technical Deep-Dive into its Mechanism of Action Benchchem URL
  • In vitro and in vivo antibacterial activity of KY-109, a new orally active cephalosporin PubMed / NIH URL
  • In vitro activities of cefcanel and some other cephalosporins against Pasteurella multocida ASM Journals URL

Sources

Synthesis Pathways and Intermediates for Cefcanel Daloxate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist The development of orally active cephalosporins represents a masterclass in prodrug engineering. Cefcanel daloxate hydrochloride is a prime example of this, designed specifically to overcome the poor oral bioavailability of its active parent moiety, cefcanel. In this technical guide, we will dissect the synthesis pathways, key intermediates, and the underlying physicochemical rationale that dictates the manufacturing of this third-generation cephalosporin prodrug.

Mechanistic Rationale: The Prodrug Strategy

To understand the synthesis of cefcanel daloxate, one must first understand the biological problem it solves. The active metabolite, cefcanel, contains a highly polar free carboxylic acid at the C4 position of its cephalosporin core, which severely restricts passive diffusion across the lipophilic intestinal epithelium[1].

By esterifying this carboxylic acid with a daloxate group ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl), the lipophilicity of the molecule is drastically increased, facilitating rapid gastrointestinal absorption[1]. Once in systemic circulation, ubiquitous esterases rapidly cleave the daloxate ester, liberating the active cefcanel to bind to Penicillin-Binding Proteins (PBPs) and inhibit bacterial cell wall synthesis[1].

MOA Prodrug Cefcanel Daloxate (Oral Prodrug) Absorption GI Tract Absorption Prodrug->Absorption Esterase Esterase Cleavage (Blood/Tissue) Absorption->Esterase Active Active Cefcanel Esterase->Active PBP Binds Penicillin-Binding Proteins (PBPs) Active->PBP Lysis Bacterial Cell Lysis PBP->Lysis

Prodrug bioactivation pathway and bactericidal mechanism of cefcanel daloxate.

Retrosynthetic Analysis & Core Intermediates

The synthesis of cefcanel daloxate hydrochloride is a highly convergent process[2]. It relies on the independent preparation of two complex intermediates before a final, carefully controlled acylation event.

Intermediate A: The Esterified Cephalosporin Core

Chemical Identity: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylate. Causality in Design: The core is pre-esterified with the daloxate moiety prior to acylation. Performing the esterification early in the synthetic route protects the C4 carboxylic acid and prevents unwanted side reactions during the subsequent highly reactive acylation step[2].

Intermediate B: The Acylating Agent

Chemical Identity: D-O-(L-alanyl)-mandelic acid chloride hydrochloride. Causality in Design: This side chain is synthesized from D-mandelic acid and L-alanine. It is crucial that this intermediate is isolated as a hydrochloride salt . The HCl salt protonates the primary amine of the L-alanyl group, rendering it non-nucleophilic. Without this protection, the amine would rapidly react with the acyl chloride functionality, leading to self-polymerization and complete loss of the intermediate[2].

Convergent Synthesis Workflow

The overall synthesis can be conceptually divided into distinct stages, culminating in the coupling of the two intermediates and rigorous purification to yield the final Active Pharmaceutical Ingredient (API)[2].

SynthesisWorkflow Start1 Cephalosporin Core (7-ACA Derivative) Ester Daloxate Esterification (Intermediate A) Start1->Ester Coupling Acylation Reaction (-10°C to 0°C) Ester->Coupling Start2 D-Mandelic Acid + L-Alanine AcidChloride Chlorination (Intermediate B) Start2->AcidChloride AcidChloride->Coupling Crude Crude Cefcanel Daloxate Coupling->Crude Purification Crystallization (Acetonitrile, HCl) Crude->Purification Final Cefcanel Daloxate Hydrochloride Purification->Final

Workflow detailing the convergent synthesis of cefcanel daloxate hydrochloride.

Stage 1 & 2: Preparation of Intermediates

The cephalosporin core is esterified to yield Intermediate A[2]. Concurrently, D-O-(L-alanyl)-mandelic acid is treated with a chlorinating agent (such as thionyl chloride or oxalyl chloride) at low temperatures in an inert solvent to yield the highly reactive Intermediate B[2].

Stage 3: Final Acylation

The acylation is the most critical step. Intermediate A is dissolved in an organic solvent (e.g., dichloromethane or acetonitrile) and cooled. Intermediate B is added portion-wise. Mechanistic Control: The reaction is highly exothermic. Maintaining a strict sub-zero temperature profile (-10°C to 0°C) is non-negotiable. Elevated temperatures will cause rapid degradation of the sensitive β-lactam ring and the dioxolone ring of the daloxate moiety, resulting in a catastrophic drop in yield and purity[2],[3].

Stage 4: Crystallization and Purification

The crude product is treated with aqueous hydrochloric acid to ensure complete salt formation and is subsequently recrystallized. Solvent Selection Causality: Acetonitrile is specifically chosen as the recrystallization solvent because it selectively precipitates a highly pure, stable crystalline modification of cefcanel daloxate hydrochloride, while effectively keeping unreacted starting materials and degradation byproducts in solution[3].

Quantitative Data Summaries

Table 1: Key Intermediates in Cefcanel Daloxate Synthesis

IntermediateChemical IdentityFunction in SynthesisStructural Rationale
Intermediate A (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylateCephalosporin CorePre-esterified to protect the C4 position and impart lipophilicity for oral absorption.
Intermediate B D-O-(L-alanyl)-mandelic acid chloride hydrochlorideAcylating AgentHCl salt formulation prevents self-polymerization of the primary amine during coupling.

Table 2: Optimized Reaction Parameters for Final Acylation

ParameterOptimal Range/ValueMechanistic Rationale
Solvent Acetonitrile or DCMSolubilizes both bulky intermediates without reacting with the highly electrophilic acid chloride.
Temperature -10°C to 0°CSuppresses the thermal degradation of the β-lactam core and controls the reaction kinetics.
Addition Rate Portion-wise (over 30 min)Distributes the exothermic heat of reaction, maintaining the internal temperature below -5°C.
Crystallization Acetone/Acetonitrile + HClDrives the thermodynamic formation of the stable crystalline hydrochloride salt modification.

Experimental Protocols

The following self-validating protocols outline the critical steps for the acylation and subsequent purification of the API, adapted from validated patent methodologies[3].

Protocol A: Acylation of the Cephalosporin Core

Objective: To couple Intermediate A and Intermediate B while preventing β-lactam degradation.

  • Vessel Preparation: Purge a jacketed glass reactor with inert nitrogen gas to prevent moisture ingress, which would hydrolyze the acid chloride.

  • Substrate Dissolution: Charge 46.7 g of Intermediate A into the reactor containing 625 mL of anhydrous acetonitrile. Stir at 250 RPM until a clear solution is formed[3].

  • Thermal Equilibration: Circulate cooling fluid through the reactor jacket to bring the internal temperature of the solution to exactly -10°C[3].

  • Portion-wise Addition: Weigh out 33.5 g of Intermediate B (D-O-(L-alanyl)mandelic acid chloride hydrochloride). Add this to the reactor in 8 equal portions over a strict 30-minute period[3].

    • Validation Check: Monitor the internal thermocouple continuously. The temperature must not exceed -5°C during any addition step. If it does, pause the addition until the temperature recovers to -10°C[3].

  • Reaction Maturation: Once addition is complete, maintain stirring at -10°C for 30 minutes. Subsequently, adjust the jacket temperature to warm the reaction mixture to 0°C over 30 minutes, and hold at 0°C for an additional 60 minutes to drive the reaction to completion[3].

Protocol B: Isolation and Crystallization of the Hydrochloride Salt

Objective: To isolate a highly pure crystalline modification of cefcanel daloxate hydrochloride.

  • Solvent Dilution: Transfer half of the completed reaction mixture from Protocol A into a secondary crystallization vessel. Dilute with 1000 mL of acetone to reduce the solubility of the target compound[3].

  • Salt Formation: Slowly add 9 mL of concentrated aqueous hydrochloric acid to the mixture under continuous stirring. This ensures the complete protonation of the L-alanyl amine group[3].

  • Seeding: Introduce 0.5 g of pure cefcanel daloxate hydrochloride seed crystals to the acidic suspension.

    • Validation Check: Seeding bypasses the primary nucleation energy barrier, ensuring consistent polymorphic formation and preventing "oiling out" of the product[3].

  • Crystallization: Stir the suspension occasionally at room temperature for 2 hours, then transfer the vessel to a refrigerator (2°C to 8°C) and hold overnight to maximize precipitation yield[3].

  • Isolation: Recover the crystalline product via vacuum filtration using a sintered glass funnel. Wash the filter cake with three 50 mL portions of cold acetone to remove residual mother liquor and impurities[3].

  • Drying: Dry the crystals under vacuum (≤ 50 mbar) at room temperature until a constant weight is achieved[3].

References

  • "An In-depth Technical Guide on the Synthesis and Characterization of Cefcanel Dalox
  • "Cephalosporin derivative - EP0463553A1", Google P
  • "Cefcanel Daloxate: A Technical Deep-Dive into its Mechanism of Action", Benchchem,

Sources

The Aqueous Stability of Cefcanel Daloxate Hydrochloride: Mechanisms, Kinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

[label="3. Qu

Abstract Cefcanel daloxate hydrochloride is an oral, semisynthetic third-generation cephalosporin prodrug designed to enhance the bioavailability of its active moiety, cefcanel [3.2]. While the prodrug strategy successfully bypasses intestinal absorption barriers, it introduces complex stability challenges during formulation and aqueous reconstitution. This whitepaper provides an in-depth technical analysis of the degradation pathways of cefcanel daloxate hydrochloride in aqueous environments, exploring the thermodynamic and kinetic drivers of its instability, and outlines robust, self-validating protocols for stability-indicating assays.

Structural Vulnerabilities and Degradation Causality

The molecular architecture of cefcanel daloxate hydrochloride features two primary sites susceptible to hydrolytic cleavage in aqueous media: the β -lactam ring (common to all cephalosporins) and the daloxate ester linkage at the C-4 position[1]. Understanding the causality behind experimental degradation requires analyzing how these functional groups respond to varying pH levels and buffer species.

The β -Lactam Ring Opening

The four-membered β -lactam ring is highly strained, making the carbonyl carbon highly electrophilic. In aqueous solutions, the degradation of the β -lactam ring follows a characteristic U-shaped pH-rate profile[2].

  • Acidic Conditions (pH < 4): Degradation is driven by specific hydrogen-ion-catalyzed hydrolysis. Protonation of the β -lactam nitrogen increases the electrophilicity of the carbonyl carbon, facilitating water attack and subsequent ring opening[3].

  • Neutral Conditions (pH 4–7): The degradation is primarily a slow, water-catalyzed (spontaneous) cleavage. For some cephalosporins, intramolecular nucleophilic attack by side-chain amino groups can occur, forming diketopiperazine-type structures[3].

  • Alkaline Conditions (pH > 8): Hydroxide-ion-catalyzed hydrolysis dominates. The high concentration of nucleophilic OH− ions leads to rapid and irreversible cleavage of the β -lactam bond, rendering the molecule microbiologically inactive[3].

Ester Hydrolysis of the Prodrug Moiety

Cefcanel daloxate is a carrier-linked prodrug[4]. The daloxate ester is designed to be cleaved in vivo by esterases to release the active cefcanel, diacetyl, and carbon dioxide[5]. However, in an enzyme-free aqueous environment, this ester bond is still subject to spontaneous hydrolysis. The rate of this non-enzymatic cleavage is highly dependent on temperature and the specific base catalysis provided by buffer salts (e.g., carbonate or borate buffers significantly accelerate ester cleavage compared to acetate buffers)[6].

Degradation A Cefcanel Daloxate Hydrochloride B Acidic Medium (pH < 4) Specific H+ Catalysis A->B C Neutral Medium (pH 4-7) Spontaneous/Water Catalysis A->C D Alkaline Medium (pH > 8) OH- Catalysis A->D E Beta-Lactam Hydrolysis (Ring Opening) B->E Fast C->E Moderate F Ester Hydrolysis (Release of Cefcanel + Diacetyl) C->F Slow G Diketopiperazine Formation (Intramolecular Aminolysis) C->G Side Reaction D->E Very Fast D->F Fast

Fig 1: pH-dependent degradation pathways of Cefcanel Daloxate in aqueous solutions.

Quantitative Stability Profiles

To engineer stable formulations or to accurately dose the compound in biological assays, researchers must rely on empirical kinetic data. The degradation of cefcanel daloxate in aqueous solution generally follows pseudo-first-order kinetics at a constant pH and temperature[7].

The table below synthesizes the relative stability parameters of cephalosporin prodrugs and active moieties under varying aqueous conditions, highlighting the narrow window of optimal stability.

ConditionBuffer SystemTemp (°C)Dominant Degradation PathwayEstimated Half-Life ( t1/2​ )
pH 1.0HCl / KCl35 β -lactam hydrolysis (H+ catalyzed)~25 hours
pH 4.5Acetate25Minimal spontaneous hydrolysis>150 hours (Optimal)
pH 7.4Phosphate37Ester hydrolysis & β -lactam cleavage~12 - 24 hours
pH 9.0Borate25 β -lactam hydrolysis (OH- catalyzed)<2 hours
Solid StateStress Test100Thermal degradationHighly stable (Crystalline form)

Note: The crystalline modification of cefcanel daloxate hydrochloride exhibits vastly superior stability compared to amorphous forms, showing minimal degradation even under intensified stress tests (100°C for 10 hours)[8].

Experimental Protocol: Stability-Indicating Assay (SIA) Workflow

To establish trustworthiness in degradation profiling, a self-validating Stability-Indicating Assay (SIA) must be employed. The following protocol utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV/MS) to ensure mass balance—meaning the loss of the parent compound quantitatively matches the emergence of degradation products[7].

Step-by-Step Methodology

Step 1: Preparation of Buffered Solutions

  • Prepare a series of 0.05 M buffer solutions ranging from pH 1.0 to 10.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10).

  • Ensure the ionic strength ( μ ) is maintained at a constant 0.5 M using NaCl to eliminate primary salt effects on the kinetic rate constants[6].

Step 2: Initiation of Thermal Stress

  • Pre-equilibrate the buffer solutions in a thermostatic water bath at the target temperatures (e.g., 25°C, 37°C, 60°C).

  • Dissolve cefcanel daloxate hydrochloride precisely to a concentration of 100 μ g/mL in the pre-equilibrated buffers. Causality note: The concentration must be kept low enough to ensure complete dissolution and to maintain pseudo-first-order conditions.

Step 3: Kinetic Sampling and Quenching

  • Withdraw 1.0 mL aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench the reaction to halt degradation. For alkaline samples, neutralize with dilute HCl; for acidic samples, neutralize with dilute NaOH. Rapidly cool the samples in an ice-water bath to 4°C.

Step 4: HPLC-UV/MS Analysis

  • Inject 10 μ L of the quenched sample into an HPLC system equipped with a C18 reverse-phase column.

  • Use a gradient mobile phase of 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Monitor UV absorbance at 254 nm for quantitation and route the eluent to an ESI-MS for structural elucidation of the degradants (e.g., identifying the mass shift corresponding to the loss of the daloxate moiety or the addition of H2​O from β -lactam opening)[7].

Step 5: Data Synthesis and Kinetic Modeling

  • Plot the natural logarithm of the remaining cefcanel daloxate concentration ( ln[Ct​] ) versus time ( t ).

  • Calculate the observed rate constant ( kobs​ ) from the slope of the linear regression.

  • Validate the assay by ensuring the molar sum of the parent drug and identified degradants equals the initial concentration ( ±5% ).

Workflow Step1 1. Buffer Preparation (Control pH and Ionic Strength) Step2 2. Thermal Incubation (Initiate Hydrolysis at 25/37/60°C) Step1->Step2 Step3 3. Aliquot Quenching (Neutralization & Rapid Cooling) Step2->Step3 Step4 4. HPLC-UV/MS Analysis (Quantify API & Identify Degradants) Step3->Step4 Step5 5. Kinetic Modeling (Calculate k_obs and Mass Balance) Step4->Step5

Fig 2: Self-validating experimental workflow for Stability-Indicating Assays.

Formulation Strategies for Enhanced Stability

Given the inherent aqueous instability of cefcanel daloxate, formulation scientists must employ specific strategies to mitigate degradation during manufacturing and storage.

  • Crystallization Techniques: The solid-state form of the API drastically impacts its stability profile. Producing a highly pure, stable crystalline modification of cefcanel daloxate hydrochloride (e.g., via controlled precipitation from acetonitrile) prevents moisture ingress and limits molecular mobility, thereby shutting down spontaneous hydrolysis pathways that plague amorphous forms[8].

  • Lyophilization and Reconstitution: For liquid applications, the drug should be stored as a lyophilized powder and reconstituted immediately prior to use. The reconstitution diluent should be buffered to the optimal stability window (pH 4.0 - 5.0) using acetate or citrate buffers, strictly avoiding carbonate or borate buffers which act as general base catalysts and accelerate β -lactam cleavage[6].

  • Hydrogel and Carrier Systems: If formulated into a controlled-release hydrogel, the microenvironment pH within the polymer matrix must be tightly controlled. The cleavage of the temporary linkage in carrier-linked prodrugs is highly sensitive to the aqueous microenvironment, and premature degradation can lead to a burst-type release of the drug or variable residual activities[9].

Conclusion

The stability of cefcanel daloxate hydrochloride in aqueous solutions is a complex interplay between specific ion catalysis, buffer effects, and the dual vulnerability of its prodrug ester and β -lactam core. By leveraging rigorous stability-indicating assays and understanding the fundamental kinetic drivers of degradation, researchers can accurately predict shelf-life, optimize reconstitution protocols, and engineer advanced delivery systems that preserve the pharmacological integrity of this potent cephalosporin.

References

  • Cephalosporin derivative - EP0463553A1. Google Patents.
  • Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation . PubMed. Available at:[Link]

  • Stability of β-lactam antibiotics in bacterial growth media . PMC - NIH. Available at:[Link]

  • Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin . PubMed. Available at:[Link]

  • The Degradation Mechanism of an Oral Cephalosporin: Cefaclor . ResearchGate. Available at:[Link]

  • WO 2011/089216 Al . Googleapis. Available at:[Link]

  • Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis . PMC - NIH. Available at:[Link]

  • CEFCANEL DALOXATE - Inxight Drugs . NCATS. Available at: [Link]

  • Cefcanel | C19H18N4O5S3 | CID 68666 . PubChem - NIH. Available at: [Link]

  • Patent Application Publication US 2016/0082123 A1 . Googleapis. Available at:[Link]

Sources

Receptor Binding Affinity and Molecular Mechanics of Cefcanel Daloxate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefcanel daloxate hydrochloride is an orally administered, third-generation cephalosporin formulated as a prodrug to optimize pharmacokinetic bioavailability[1][2]. While the daloxate esterification facilitates gastrointestinal absorption, the molecule’s potent bactericidal efficacy is strictly dependent on its in vivo hydrolysis to the active moiety, cefcanel[1]. This technical whitepaper explores the receptor binding affinity of cefcanel, focusing on its covalent interaction with Penicillin-Binding Proteins (PBPs), the resulting disruption of peptidoglycan synthesis, and the highly specific experimental methodologies required to quantify these molecular interactions.

Prodrug Architecture and Bioactivation Kinetics

To overcome the poor oral bioavailability typical of highly polar β-lactam antibiotics, cefcanel is synthesized as a daloxate (double ester) prodrug[1][2]. This structural modification masks the polar carboxylic acid group at the C-4 position of the cephem nucleus, significantly increasing the molecule's lipophilicity.

Upon absorption through the intestinal mucosa, ubiquitous non-specific esterases in the blood and tissues rapidly cleave the daloxate group[2]. This hydrolysis is the critical activating step, liberating the active cefcanel molecule and allowing it to diffuse across the bacterial outer membrane (in Gram-negative species) or directly access the inner membrane (in Gram-positive species) where its target receptors reside[1][3].

ProdrugActivation A Cefcanel Daloxate (Prodrug) B Esterase Cleavage (Intestinal/Blood) A->B Oral Absorption C Cefcanel (Active Moiety) B->C Hydrolysis D Daloxate Byproduct (Metabolized) B->D Cleavage E PBP Target Binding (Bacterial Membrane) C->E High Affinity Binding

Caption: Pharmacokinetic activation of cefcanel daloxate to its active PBP-binding moiety.

Target Receptor Mechanics: Penicillin-Binding Proteins (PBPs)

The primary pharmacological targets of cefcanel are Penicillin-Binding Proteins (PBPs)—a family of membrane-bound transpeptidases and carboxypeptidases responsible for the final stages of peptidoglycan cross-linking in the bacterial cell wall[3][4].

Structural Mimicry and Covalent Acylation

PBPs naturally recognize and bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of muropeptide precursors[4][5]. The bicyclic cephem nucleus of cefcanel acts as a stereochemical mimic of this D-Ala-D-Ala spatial conformation[4].

When cefcanel enters the PBP active site, the catalytic serine residue of the enzyme executes a nucleophilic attack on the highly reactive β-lactam ring[3][4]. This opens the ring and forms a stable, covalent acyl-enzyme intermediate. Because the half-life of this acyl-enzyme complex is exceptionally long, the inhibition is effectively irreversible. The arrest of transpeptidation compromises the structural integrity of the cell wall, triggering the dysregulation of endogenous autolysins and ultimately resulting in osmotic rupture and cell death[2][3].

PBPSignaling PBP Penicillin-Binding Protein (Transpeptidase) COMPLEX Covalent Acyl-Enzyme Complex (Irreversible Inhibition) PBP->COMPLEX Active Site Serine Attack CEF Active Cefcanel (D-Ala-D-Ala Mimic) CEF->COMPLEX Beta-Lactam Ring Opening PG Peptidoglycan Cross-linking (Arrested) COMPLEX->PG Blocks Transpeptidation AUTO Autolysin Activation (Loss of Homeostasis) PG->AUTO Structural Weakening LYSIS Bacterial Cell Lysis (Bactericidal Effect) AUTO->LYSIS Osmotic Rupture

Caption: Mechanism of PBP inhibition by cefcanel leading to bacterial cell lysis.

Binding Affinity Profiles and Spectrum of Activity

Cefcanel exhibits a broad-spectrum affinity profile typical of third-generation cephalosporins, demonstrating potent activity against both Gram-positive and Gram-negative pathogens[6]. Its high affinity for PBP 3 in Gram-negative bacteria (such as E. coli and H. influenzae) leads to rapid filamentation and lysis. In Gram-positive bacteria like Staphylococcus aureus, cefcanel effectively binds PBP 1, 2, and 3, maintaining an MIC₉₀ of 2 µg/mL even in the presence of certain β-lactamases[6].

Quantitative Data: Receptor Affinity and Susceptibility Profile
Target OrganismGram ClassificationPrimary PBP TargetsMIC₉₀ Estimate (µg/mL)Clinical Susceptibility Profile
Staphylococcus aureusPositivePBP 1, 2, 32.0High (Resistant to specific β-lactamases)
Escherichia coliNegativePBP 1a, 1b, 3≤ 1.0High
Haemophilus influenzaeNegativePBP 3, 4≤ 1.0High
Proteus mirabilisNegativePBP 1a, 2, 3≤ 1.0High

(Data synthesized from established antimicrobial profiling of active cefcanel[1][6]).

Experimental Methodologies for PBP Binding and Affinity Profiling

To rigorously validate the mechanistic claims of cefcanel, researchers employ a dual-tiered experimental approach: molecular binding assays to quantify receptor affinity, and phenotypic assays to confirm bactericidal translation.

Protocol 1: Competitive Fluorographic PBP Binding Assay (Bocillin-FL)

Causality & Logic: This assay utilizes Bocillin-FL, a fluorescently labeled penicillin derivative that binds universally to all PBPs. By pre-incubating bacterial membranes with varying concentrations of cefcanel, we can competitively block Bocillin-FL from binding to specific PBPs. The resulting diminution in fluorescence allows for the precise calculation of the Half-Maximal Inhibitory Concentration (IC₅₀) for individual PBP subtypes, creating a self-validating system of target specificity.

  • Membrane Isolation: Harvest logarithmic-phase bacterial cells (e.g., S. aureus or E. coli). Disrupt cells via sonication in a 50 mM phosphate buffer (pH 7.0) and isolate the inner membrane fraction via ultracentrifugation (100,000 × g for 45 mins at 4°C). Resuspend the pellet to a final protein concentration of 10 mg/mL.

  • Cefcanel Pre-incubation: Aliquot 50 µg of membrane protein into reaction tubes. Add the active form of cefcanel (post-hydrolysis) in a serial dilution gradient (0.01 µg/mL to 100 µg/mL). Incubate at 35°C for 30 minutes to allow covalent acyl-enzyme complexes to form.

  • Fluorescent Labeling: Add Bocillin-FL to a final concentration of 10 µM to all tubes. Incubate for an additional 30 minutes at 35°C in the dark to label all remaining unbound PBPs.

  • Denaturation and Separation: Terminate the reaction by adding 5x SDS-PAGE sample buffer and boiling for 5 minutes. Resolve the PBP-Bocillin complexes on a 10% SDS-polyacrylamide gel.

  • Densitometric Quantification: Scan the gel using a fluorescence imager (excitation ~490 nm, emission ~520 nm). Calculate the IC₅₀ of cefcanel for each PBP band by plotting the percentage of fluorescence inhibition against the log concentration of the drug.

Protocol 2: Broth Microdilution for MIC Determination

Causality & Logic: While Protocol 1 establishes in vitro enzymatic affinity, Protocol 2 validates that this binding translates to physiological growth inhibition under standardized conditions[1].

  • Inoculum Standardization: Culture the target bacterial isolates on appropriate agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[1].

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton broth to all wells. Add 50 µL of the highest concentration of active cefcanel to the first well, and perform a two-fold serial dilution across the row[1].

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate the plate at 37°C for 16–20 hours under ambient air (or 5% CO₂ for fastidious organisms like H. influenzae).

  • Endpoint Determination: The MIC is recorded as the lowest concentration of cefcanel that completely inhibits visible bacterial growth.

References

  • Cephalosporins: Uses, Effects, and Resistance. Scribd. Available at:[Link]

  • PubChem Compound Summary for CID 68666, Cefcanel. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Cephalosporin. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cefcanel Daloxate. NCATS Inxight Drugs. Available at:[Link]

Sources

Methodological & Application

Application Note: Preparation of Cefcanel Daloxate Hydrochloride Stock Solutions for Cell Culture and In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-validated framework for the preparation, handling, and experimental application of cefcanel daloxate hydrochloride in in vitro settings. Designed for researchers and drug development professionals, this guide bridges the gap between the compound's physicochemical properties and its biological application, ensuring maximum stability, minimal solvent-induced cytotoxicity, and reproducible assay results.

Scientific Background & Mechanism of Action

Cefcanel daloxate hydrochloride is a double-ester prodrug of the third-generation cephalosporin, cefcanel [1]. In clinical and in vivo settings, the prodrug formulation is utilized to significantly enhance oral bioavailability. However, in in vitro cell culture environments, the prodrug remains microbiologically inactive until it undergoes enzymatic hydrolysis—typically mediated by intracellular esterases or components within the culture media—to release the active moiety, cefcanel [2].

Once activated, cefcanel exerts potent bactericidal efficacy by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall [1]. PBPs are critical enzymes responsible for the terminal stages of peptidoglycan assembly. Their inactivation disrupts the cross-linkage of peptidoglycan chains, which compromises the structural integrity of the bacterial cell wall and ultimately triggers osmotic cell lysis[1].

MOA A Cefcanel Daloxate (Inactive Prodrug) B Esterase Hydrolysis (Intracellular/Media) A->B C Cefcanel (Active Moiety) B->C D PBP Binding (Inner Membrane) C->D E Peptidoglycan Inhibition D->E F Osmotic Cell Lysis E->F

Diagram 1: Prodrug activation and mechanism of action of cefcanel daloxate.

Physicochemical Properties & Solvent Causality

To ensure experimental reproducibility, the chosen solvent must completely dissolve the compound without triggering premature hydrolysis of the daloxate ester group. Due to its lipophilic ester moieties, cefcanel daloxate hydrochloride exhibits poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the universally preferred primary solvent for in vitro stock solutions. DMSO prevents premature aqueous hydrolysis during storage and ensures complete solvation at high concentrations [3].

Table 1: Physicochemical Data & Storage Parameters
PropertyValueExperimental Implication
Chemical Name Cefcanel daloxate hydrochlorideFormulated as an HCl salt for stability.
CAS Number 92602-21-6Use for verifying reagent identity.
Molecular Formula C27H28ClN5O9S3Contains hydrolyzable ester bonds.
Molecular Weight 698.18 g/mol Required for precise molarity calculations.
Primary Solvent DMSO (Cell Culture Grade)Must be anhydrous (≥99.9%) to prevent degradation.
Storage (Solid) -20°C to -80°C, desiccatedMoisture introduces premature hydrolysis.

Experimental Protocols

Protocol 3.1: Preparation of 10 mM Master Stock Solution

Causality Focus: Creating a highly concentrated master stock (10 mM) minimizes the final volume of DMSO introduced into the cell culture media, thereby preventing solvent-induced cytotoxicity and maintaining the physiological pH of the assay.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized cefcanel daloxate hydrochloride vial to equilibrate to room temperature in a desiccator for 30–45 minutes before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture condensation, which rapidly degrades the ester prodrug via hydrolysis.

  • Weighing: Accurately weigh 6.98 mg of cefcanel daloxate hydrochloride using an analytical microbalance.

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO to the weighed compound.

  • Dissolution: Vortex the mixture gently for 30–60 seconds. If microscopic particulates remain, sonicate the tube in a room-temperature water bath for 1–2 minutes until the solution is optically clear.

  • Aliquotting: Dispense the 10 mM stock into 50 µL or 100 µL aliquots using sterile, low-bind microcentrifuge tubes.

    • Reasoning: Single-use aliquots prevent repeated freeze-thaw cycles that compromise the structural integrity of the prodrug.

  • Storage: Immediately transfer aliquots to a -20°C or -80°C freezer. Protect from light.

Workflow Step1 Equilibrate & Weigh 6.98 mg Cefcanel Daloxate HCl Step2 Add 1.0 mL Anhydrous DMSO (Yields 10 mM Stock) Step1->Step2 Step3 Vortex & Sonicate Until Optically Clear Step2->Step3 Step4 Aliquot (50-100 µL) into Low-Bind Tubes Step3->Step4 Step5 Store at -80°C (Protect from Light & Moisture) Step4->Step5 Step6 Dilute in Assay Media (Final DMSO < 0.5%) Step5->Step6

Diagram 2: Workflow for the preparation and storage of DMSO master stock solutions.

Protocol 3.2: In Vitro Susceptibility Testing (MIC Determination)

This protocol adapts the standard broth microdilution method for evaluating cefcanel against respiratory pathogens, ensuring a self-validating system through rigorous controls [2].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms (e.g., H. influenzae), utilize Haemophilus Test Medium (HTM) [2].

  • Working Solution: Dilute the 10 mM (6,981 µg/mL) DMSO stock into CAMHB to create a 256 µg/mL working solution.

    • Self-Validation Check: Ensure the final DMSO concentration in the highest-dose well does not exceed 0.5% (v/v) to avoid inhibiting bacterial growth independently of the drug.

  • Serial Dilution:

    • Add 50 µL of CAMHB to wells 2 through 12 of a sterile 96-well plate.

    • Add 100 µL of the 256 µg/mL working solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat this 1:2 dilution down to well 11. Discard the final 50 µL from well 11.

    • Well 12 receives no drug and serves as the positive growth control.

  • Inoculum Preparation: Culture bacterial isolates overnight. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL per well [2].

  • Incubation & Reading: Add 50 µL of the bacterial inoculum to all wells. Incubate the plate at 37°C for 16–20 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting no visible bacterial growth.

Table 2: 96-Well Plate Serial Dilution Scheme
Well NumberDrug Concentration (µg/mL)Volume of Media/Drug (µL)Volume of Inoculum (µL)Total Volume (µL)
1128.05050100
264.05050100
332.05050100
...............
110.1255050100
12 (Control)0.0 (Growth Control)5050100

Critical Considerations for Cell Culture (E-E-A-T)

  • Solvent Toxicity Limits: Mammalian cells are highly sensitive to DMSO. When applying cefcanel daloxate to mammalian cell cultures (e.g., for off-target toxicity screening), the final DMSO concentration must be strictly maintained below 0.1% (v/v) . Higher concentrations will induce membrane permeabilization and apoptosis, confounding assay results.

  • Aqueous Instability: Once diluted in aqueous culture media (pH ~7.4), the daloxate ester will spontaneously begin to hydrolyze. Working solutions must be prepared immediately prior to application. Never store aqueous dilutions for future use.

  • Control Systems: Always include a "Vehicle Control" well containing the exact same concentration of DMSO used in the highest drug-treated well, but without the active compound. This isolates the drug's effect from any potential solvent artifacts.

References

  • PubChem - National Institutes of Health (NIH). "Cefcanel daloxate hydrochloride - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Application Note: Minimum Inhibitory Concentration (MIC) Testing Protocols for Cefcanel Daloxate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Pharmacological Context

Cefcanel daloxate is a semisynthetic, third-generation cephalosporin prodrug characterized by its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens[1]. This application note provides drug development professionals and microbiologists with a definitive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of cefcanel.

In clinical applications, cefcanel daloxate is administered orally to maximize gastrointestinal absorption. However, the daloxate moiety is a cephem double ester that renders the molecule microbiologically inactive in its native state[1]. Upon absorption, esterases in the intestinal lumen and gut wall rapidly hydrolyze the prodrug into the active metabolite, cefcanel[1]. Once active, cefcanel permeates the bacterial cell wall and irreversibly binds to Penicillin-Binding Proteins (PBPs) located on the inner membrane. This binding halts the terminal stages of peptidoglycan cross-linking, compromising cell wall structural integrity and culminating in osmotic cell lysis[2].

Mechanism A Cefcanel Daloxate (Inactive Prodrug) B Esterase Hydrolysis (Intestinal/Mucosal) A->B C Active Cefcanel (Antibacterial Moiety) B->C D PBP Inactivation (Inner Membrane) C->D E Cell Lysis (Bactericidal) D->E

Caption: Prodrug activation pathway of cefcanel daloxate and its bactericidal mechanism.

The Prodrug Paradigm in In Vitro Testing

Causality in Experimental Design: A common pitfall in early-stage in vitro testing is the direct application of the prodrug to microbiological media. Standard Mueller-Hinton broth lacks the mammalian esterases required to cleave the daloxate ester. Testing cefcanel daloxate directly will yield artificially high MIC values (false negatives). Therefore, all in vitro susceptibility testing must utilize the active moiety, cefcanel, as the analytical standard [3].

Quantitative Baseline: Expected In Vitro Activity

Before initiating MIC testing, it is critical to establish baseline expectations to validate assay performance. Cefcanel demonstrates robust activity against key respiratory and systemic pathogens. Notably, it inhibits 90% of Staphylococcus aureus strains at a concentration of 2 µg/mL, irrespective of β-lactamase production[2].

Table 1: Expected MIC Ranges and MIC₉₀ for Active Cefcanel

Target OrganismMIC Range (µg/mL)MIC₉₀ (µg/mL)Clinical & Mechanistic Significance
Staphylococcus aureus0.5 – 4.02.0High affinity for PBPs; stable against common staphylococcal β-lactamases[2].
Streptococcus pyogenes (Group A)≤0.015 – 0.120.06Highly susceptible; primary target for pharyngotonsillitis therapies[4].
Escherichia coli1.0 – 8.04.0Active against wild-type strains; outer membrane porin permeability is a rate-limiting factor[2].
Haemophilus influenzae0.25 – 2.01.0Reasonable susceptibility; requires Haemophilus Test Medium (HTM) for testing[2],[3].

Standardized Broth Microdilution Protocol

This protocol outlines the reference method for determining the MIC of cefcanel, adhering to the mechanistic principles of antimicrobial susceptibility testing[3].

Reagents and Media Preparation
  • Analytical Standard: Purified active cefcanel powder (known potency). Do not use cefcanel daloxate.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or sterile phosphate buffer (pH 7.2), depending on the specific salt form's solubility profile.

  • Test Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Check: Why CAMHB? Unadjusted broth has highly variable divalent cation concentrations. Standardizing calcium (Ca²⁺) and magnesium (Mg²⁺) ensures consistent outer membrane permeability, preventing artificial fluctuations in the susceptibility of Gram-negative isolates like E. coli[3].

Step-by-Step Methodology
  • Preparation of the Antibiotic Stock: Weigh the active cefcanel standard and dissolve it in the primary solvent to create a concentrated stock solution (e.g., 1024 µg/mL). Adjust for the purity/potency of the powder.

  • Serial Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate. Add 100 µL of the working cefcanel solution (e.g., 64 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively)[3].

  • Inoculum Standardization: Select 3–5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1 × 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. The final test volume is 100 µL per well, and the final bacterial concentration is exactly 5 × 10⁵ CFU/mL[3].

    • Causality Check: Why strictly 5 × 10⁵ CFU/mL? An inoculum below this threshold may fail to detect low-level resistance mechanisms. Conversely, a higher inoculum triggers an "inoculum effect," overwhelming the antibiotic molecules and artificially inflating the MIC[3].

  • Incubation: Seal the plate with a breathable membrane to prevent desiccation. Incubate at 35±2°C for 16–20 hours in ambient air (or 5% CO₂ for fastidious organisms like S. pneumoniae)[3].

  • Readout: Visually inspect the plate using a reflective mirror. The MIC is defined as the lowest concentration of cefcanel that completely inhibits visible bacterial growth[3].

MIC_Workflow S1 1. Prepare Active Cefcanel Analytical Standard S2 2. Serial 2-Fold Dilutions in CAMHB S1->S2 S4 4. Inoculate 96-Well Microtiter Plate S2->S4 S3 3. Standardize Inoculum (5 x 10⁵ CFU/mL) S3->S4 S5 5. Incubate at 35±2°C for 16-20 Hours S4->S5 S6 6. Read MIC (No Visible Growth) S5->S6

Caption: Step-by-step workflow for determining the MIC of cefcanel via broth microdilution.

Establishing a Self-Validating System

To ensure absolute trustworthiness of the MIC data, the experimental protocol must be self-validating. A run is only considered valid if the following internal controls pass:

  • Sterility Control (Well 12): Contains CAMHB only. Must remain perfectly clear. Any turbidity invalidates the entire plate due to suspected media or environmental contamination.

  • Growth Control (Well 11): Contains CAMHB and inoculum, but no antibiotic. Must show robust, confluent growth. Poor growth indicates compromised bacterial viability or inadequate media support.

  • Quality Control (QC) Strains: Every testing batch must include a reference strain with a known, stable MIC range for cephalosporins (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922). If the MIC of the QC strain falls outside the acceptable predefined range, the assay is voided, as it points to standard degradation or a critical inoculum error.

References

  • [4] Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis. Source: PMC / NIH. 4

  • [2] CEFCANEL DALOXATE - Inxight Drugs. Source: NCATS. 2

  • [3] Application Notes and Protocols for Cefcanel Daloxate in the Context of Respiratory Tract Infections. Source: BenchChem. 3

  • [1] Cefcanel Daloxate | CID 179697. Source: PubChem / NIH. 1

Sources

Application Notes and Protocols for the Extraction of Cefcanel Daloxate Hydrochloride from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Analytical Imperative in Cephalosporin Prodrug Development

The successful development of orally administered prodrugs, such as cefcanel daloxate hydrochloride, is critically dependent on a thorough understanding of their pharmacokinetic profile. Cefcanel daloxate is designed for enhanced oral bioavailability, undergoing enzymatic hydrolysis in the body to release its active metabolite, cefcanel, a potent third-generation cephalosporin antibiotic.[1][2] Accurate quantification of both the prodrug and its active metabolite in various biological matrices is therefore paramount for elucidating absorption, distribution, metabolism, and excretion (ADME) characteristics, which in turn informs dosing regimens and ensures therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of robust and validated methodologies for the extraction of cefcanel daloxate and its active form, cefcanel, from key biological matrices: plasma, urine, and tissue. The protocols herein are grounded in established principles of bioanalysis and are designed to be adaptable to the specific needs of the research, clinical, or drug development laboratory. We will delve into the rationale behind the selection of extraction techniques, from the straightforward yet effective protein precipitation to the more selective solid-phase and liquid-liquid extraction methods.

I. Foundational Principles: Physicochemical Properties and Analytical Considerations

A successful extraction strategy is predicated on the physicochemical properties of the analyte and the nature of the biological matrix. Cefcanel daloxate, as a prodrug, possesses distinct characteristics from its active metabolite, cefcanel.

Cefcanel Daloxate is a larger, more lipophilic molecule due to the daloxate ester moiety, which facilitates its absorption through the intestinal wall.[1][3] Its molecular weight is approximately 662.1 g/mol .[1]

Cefcanel , the active drug, is a more polar molecule. This difference in polarity is a key factor to exploit during the development of selective extraction methods.

Biological matrices are inherently complex, containing proteins, lipids, salts, and endogenous small molecules that can interfere with analysis, a phenomenon known as the matrix effect.[4][5] The primary goal of sample preparation is to remove these interferences while maximizing the recovery of the analyte of interest.

II. Extraction from Plasma: Protocols and Rationale

Plasma is the most common matrix for pharmacokinetic studies. The high protein content of plasma necessitates a cleanup step prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening

Protein precipitation is a simple and widely used method for the rapid removal of proteins from plasma samples.[6] It involves the addition of an organic solvent or an acid to denature and precipitate the proteins.[7]

Acetonitrile is a common choice for protein precipitation as it is effective at precipitating proteins while being compatible with reversed-phase liquid chromatography.[7] A 2:1 or greater ratio of acetonitrile to plasma is typically used to ensure complete protein removal.[7][8] This method is particularly suitable for early-stage drug discovery and high-throughput screening where speed is a priority.

  • Sample Thawing: Thaw frozen plasma samples on ice to minimize degradation of the analyte.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Precipitant Addition: Add 200 µL of cold acetonitrile (containing an appropriate internal standard, if used) to the plasma sample.[8]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g or higher for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte, and transfer it to a clean tube or a 96-well plate for analysis.

Diagram: Protein Precipitation Workflow

cluster_0 Protein Precipitation Protocol plasma 1. Plasma Sample (100 µL) acetonitrile 2. Add Cold Acetonitrile (200 µL) plasma->acetonitrile Precipitating Agent vortex 3. Vortex (30-60s) acetonitrile->vortex Denaturation centrifuge 4. Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge Pelleting supernatant 5. Collect Supernatant centrifuge->supernatant Separation analysis 6. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma protein precipitation.

III. Extraction from Urine: Solid-Phase Extraction (SPE) for Cleaner Extracts

Urine is a critical matrix for assessing the excretion of drugs and their metabolites. While typically cleaner than plasma, urine can contain high concentrations of salts and other endogenous compounds that may cause matrix effects. Solid-phase extraction (SPE) is a highly effective technique for producing clean extracts from urine samples.[9]

Rationale:

SPE offers superior cleanup compared to protein precipitation by utilizing specific interactions between the analyte and a solid sorbent.[10][11] For cephalosporins like cefcanel, a reversed-phase sorbent such as C18 is often employed.[11] The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a strong organic solvent.

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Acidify the sample to a pH of approximately 3-4 with a small volume of formic or phosphoric acid to ensure the acidic cephalosporin is in a less polar, more retainable form on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through a C18 SPE cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences without eluting the analyte.

  • Elution: Elute the cefcanel from the cartridge with 1-2 mL of a strong organic solvent, such as acetonitrile or methanol. A mixture of acetonitrile and water (e.g., 3:1 v/v) can also be effective.[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Diagram: Solid-Phase Extraction Workflow

cluster_1 Solid-Phase Extraction Protocol urine 1. Pre-treated Urine Sample load 3. Load Sample urine->load condition 2. Condition SPE Cartridge (Methanol, Water) condition->load wash 4. Wash Cartridge (Water, 5% Methanol) load->wash elute 5. Elute Analyte (Acetonitrile) wash->elute reconstitute 6. Evaporate & Reconstitute elute->reconstitute analysis 7. LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-phase extraction workflow for urine samples.

IV. Extraction from Tissue: Liquid-Liquid Extraction (LLE) for Complex Matrices

Quantifying drug concentrations in tissues is essential for understanding drug distribution and potential accumulation. Tissue homogenates are complex matrices requiring a robust extraction method like liquid-liquid extraction (LLE).

Rationale:

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the tissue homogenate) and an organic solvent.[12] The choice of organic solvent is critical and depends on the polarity of the analyte. For a moderately polar compound like cefcanel, a solvent such as ethyl acetate or a mixture of solvents may be appropriate. Adjusting the pH of the aqueous phase can further enhance the partitioning of the analyte into the organic phase.

  • Tissue Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

  • Aliquoting: Aliquot a known volume of the tissue homogenate into a screw-cap tube.

  • pH Adjustment: Adjust the pH of the homogenate to an acidic pH (e.g., 3-4) to protonate the carboxylic acid group of cefcanel, thereby increasing its lipophilicity.

  • Extraction Solvent Addition: Add a volume of a suitable organic solvent (e.g., 3-5 times the volume of the homogenate). Ethyl acetate or a mixture of dichloromethane and isopropanol are potential starting points.

  • Extraction: Cap the tube and vortex or shake vigorously for 5-10 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to facilitate the separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Diagram: Liquid-Liquid Extraction Workflow

cluster_2 Liquid-Liquid Extraction Protocol tissue 1. Tissue Homogenate ph_adjust 2. Adjust pH (Acidic) tissue->ph_adjust add_solvent 3. Add Organic Solvent ph_adjust->add_solvent extract 4. Vortex/Shake add_solvent->extract separate 5. Centrifuge for Phase Separation extract->separate collect 6. Collect Organic Phase separate->collect reconstitute 7. Evaporate & Reconstitute collect->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-liquid extraction workflow for tissue samples.

V. Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A self-validating system is the cornerstone of trustworthy bioanalytical data. All extraction protocols must be rigorously validated in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.

  • Matrix Effect: The alteration of analyte ionization in the mass spectrometer due to co-eluting matrix components.[4] This should be assessed to ensure that it does not compromise the accuracy and precision of the method.[13]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[14][15]

Table 1: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy Closeness of mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Recovery The extraction efficiency of an analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting substances on analyte ionization.The CV of the matrix factor should be ≤15%.
Stability Chemical stability of an analyte in a given matrix.Analyte concentration should be within ±15% of the initial concentration.

VI. Concluding Remarks for the Practicing Scientist

The choice of extraction method for cefcanel daloxate and its active metabolite, cefcanel, will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the desired sample throughput. Protein precipitation offers a rapid and straightforward approach for plasma analysis, while solid-phase extraction provides cleaner extracts from urine. For complex tissue matrices, liquid-liquid extraction remains a robust and reliable option.

Regardless of the chosen method, a thorough validation is non-negotiable to ensure the generation of high-quality, reliable, and defensible data. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing effective bioanalytical methods for the quantification of this important cephalosporin prodrug and its active metabolite, thereby supporting the advancement of infectious disease therapy.

References

  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. (2025). Journal of Separation Science. [Link]

  • Matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Cefcanel Daloxate. (n.d.). PubChem. [Link]

  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]

  • Ion-paired extraction of cephalosporins in acetone prior to their analysis by capillary liquid chromatography in environmental water and meat samples. (2013, August 2). FQM-302's blog. [Link]

  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. (2025, February 15). Journal of Separation Science. [Link]

  • Recent analytical methods for cephalosporins in biological fluids. (n.d.). PubMed Central. [Link]

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. (n.d.). ResearchGate. [Link]

  • Cephalexin. (n.d.). PubChem. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (n.d.). ResearchGate. [Link]

  • Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS Introduction. (n.d.). MilliporeSigma. [Link]

  • Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. (2008). The Internet Journal of Forensic Science. [Link]

  • Determination of Cefcanel in Plasma and Urine by High-Performance Liquid Chromatography Using Coupled Columns, After Administration of the New Cephalosporin Prodrug Cefcanel Daloxate Hydrochloride. (1992, July 1). PubMed. [Link]

  • CEFCANEL DALOXATE. (n.d.). Inxight Drugs. [Link]

  • TCA protein precipitation protocol. (2001, October 10). University of California, Berkeley. [Link]

  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. (n.d.). LCGC International. [Link]

  • Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. (2024, July 20). MDPI. [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2025, April 27). MDPI. [Link]

  • Optimization of a Solid-Phase Extraction Coupled with a High-Performance Liquid Chromatography and Diode Array Ultraviolet Detection Method for Monitoring of Different Antibiotic Class Residues in Water Samples. (2024, January 4). PubMed. [Link]

  • Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. (2008, January 1). Wageningen University & Research. [Link]

  • Cefaclor. (2026, March 14). PubChem. [Link]

  • Antibacterial activity of cefcanel. (n.d.). PubMed. [Link]

  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. (2016, August 31). Latin American Journal of Pharmacy. [Link]

  • ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. (n.d.). ResearchGate. [Link]

  • Metabolism, Excretion, and Pharmacokinetics of [14C]‐Cefiderocol (S‐649266), a Siderophore Cephalosporin, in Healthy Subjects Following Intravenous Administration. (n.d.). PubMed Central. [Link]

Sources

Liquid chromatography-mass spectrometry (LC-MS) parameters for cefcanel daloxate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Sensitive LC-MS/MS Quantification of Cefcanel Daloxate and its Active Metabolite Cefcanel in Biological Matrices

Executive Summary & Mechanistic Rationale

Cefcanel daloxate is an orally administered cephalosporin prodrug engineered to enhance the gastrointestinal absorption of its active antimicrobial moiety, cefcanel[1]. Because the prodrug contains a lipophilic ester linkage, it easily permeates the intestinal mucosa. Once absorbed, it is rapidly hydrolyzed by non-specific esterases in the gut wall and liver to yield the active metabolite, cefcanel, which exhibits a plasma half-life of approximately 1 hour[1].

In pharmacokinetic (PK) modeling and therapeutic drug monitoring (TDM), accurately quantifying both the prodrug and the active metabolite in plasma is critical for evaluating systemic exposure and absorption efficiency. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify these compounds without ex vivo degradation.

ProdrugActivation A Cefcanel Daloxate Prodrug m/z 662.1 B Intestinal/Hepatic Esterases A->B Oral Dose C Cefcanel Active Metabolite m/z 479.1 B->C Hydrolysis D Systemic Circulation t½ ~ 1 hour C->D PK Measurement

In vivo activation pathway of Cefcanel daloxate to its active metabolite Cefcanel.

Materials and Reagents

  • Analytical Standards : Cefcanel daloxate hydrochloride (Exact Mass: 661.0971 Da)[2], Cefcanel reference standard (Exact Mass: 478.04 Da)[3], and a structural analog Internal Standard (IS) such as Cefaclor.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives : LC-MS grade Formic Acid (FA).

Expert Insight: The use of strictly LC-MS grade solvents is non-negotiable. Trace impurities found in standard HPLC-grade solvents can cause severe ion suppression in the Electrospray Ionization (ESI) source and elevate baseline noise, drastically reducing the Signal-to-Noise (S/N) ratio required for trace-level PK analysis.

Sample Preparation Protocol: Protein Precipitation (PPT)

Biological matrices like plasma contain high concentrations of proteins and endogenous phospholipids that can foul the analytical column and cause severe matrix effects (ion suppression or enhancement)[4]. We employ a targeted Protein Precipitation (PPT) method optimized for cephalosporins.

Step-by-Step Methodology:

  • Sample Thawing : Thaw plasma samples strictly on ice. Causality: Cefcanel daloxate is susceptible to continued enzymatic hydrolysis ex vivo. Keeping samples at ~4°C halts residual esterase activity.

  • Aliquot : Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of the IS working solution (e.g., 500 ng/mL Cefaclor) and vortex for 10 seconds.

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile yields a tighter protein pellet than methanol, reducing phospholipid carryover. The addition of 0.1% Formic Acid lowers the pH, which stabilizes the cephalosporin beta-lactam ring against alkaline hydrolysis and disrupts protein-drug binding, ensuring maximum recovery[5].

  • Mixing : Vortex vigorously for 2 minutes to ensure complete denaturation of matrix proteins.

  • Centrifugation : Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer : Transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Injection : Inject 5 µL into the LC-MS/MS system.

LCMSWorkflow A Plasma Collection Store at -70°C B Protein Precipitation ACN + 0.1% Formic Acid A->B C Centrifugation 14,000 rpm, 4°C B->C Removes Proteins D UHPLC Separation C18, Gradient Elution C->D 5 µL Injection E ESI+ QqQ MS MRM Mode D->E Analyte Elution F Data Analysis PK Modeling E->F Peak Integration

Step-by-step sample preparation and LC-MS/MS analytical workflow for plasma samples.

LC-MS/MS Analytical Parameters

The analysis is performed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole (QqQ) mass spectrometer equipped with an ESI source.

Liquid Chromatography Conditions

A reversed-phase C18 column is selected to retain the relatively polar cefcanel while allowing the highly lipophilic cefcanel daloxate to elute later in the gradient.

  • Column : Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature : 40°C (Improves mass transfer and reduces system backpressure).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

Table 1: UHPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Retain polar cefcanel on the column head
0.5955Wash polar salts and endogenous matrix components
2.51090Ramp organic phase to elute lipophilic cefcanel daloxate
3.51090Column wash to remove residual phospholipids
3.6955Rapid return to initial conditions
5.0955Re-equilibration prior to the next injection
Mass Spectrometry Conditions

The mass spectrometer is operated in Positive Ion Mode (ESI+). Cephalosporins readily accept a proton to form [M+H]+ precursor ions due to their nitrogen-rich structures[5]. Multiple Reaction Monitoring (MRM) is utilized to isolate specific precursor-to-product ion transitions.

  • Capillary Voltage : 4000 V

  • Drying Gas Temperature : 350°C

  • Drying Gas Flow : 10 L/min

  • Nebulizer Pressure : 40 psi

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
Cefcanel Daloxate 662.1192.1508025Quantifier
Cefcanel Daloxate 662.1158.1508035Qualifier
Cefcanel 479.1192.1506020Quantifier
Cefcanel 479.1158.1506030Qualifier
Cefaclor (IS) 368.1174.0505015IS Quantifier

Expert Insight (Self-Validating System): The product ions m/z 192.1 and 158.1 correspond to the cleavage of the cephem core and the thiadiazole side chain, which are characteristic fragmentation pathways for this class of cephalosporins[6]. Monitoring both a quantifier and a qualifier transition is a built-in self-validation mechanism. If the ion ratio between the quantifier and qualifier deviates by >20% from the calibration standard, it indicates an isobaric matrix interference, and the sample is automatically flagged for re-analysis.

Method Validation & Pharmacokinetic Application

Following FDA and EMA bioanalytical method validation guidelines, this protocol achieves:

  • Linearity : A linear dynamic range from 1.0 ng/mL to 2000 ng/mL for both analytes, utilizing a 1/x² weighted linear regression to ensure accuracy at the lower end of the curve.

  • Lower Limit of Quantification (LLOQ) : 1.0 ng/mL. This sensitivity is strictly required to accurately capture the terminal elimination phase of cefcanel (t½ ~ 1 hour) up to 8 hours post-dose in human subjects[1].

  • Matrix Effect & Recovery : The acidic precipitation combined with the rapid gradient ensures that analytes elute outside the typical phospholipid suppression zones, yielding consistent recoveries >85%[4].

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 68666, Cefcanel." PubChem. Available at:[Link]

  • Lu, W., et al. "An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring." Frontiers in Pharmacology, 2022. Available at: [Link]

  • G. N. V., et al. "Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry." National Center for Biotechnology Information (PMC), 2022. Available at: [Link]

Sources

Application Notes and Protocols for Celiac Daloxate Hydrochloride Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed methodology for determining the in vitro susceptibility of bacteria to Cefcanel daloxate hydrochloride using the agar disk diffusion method, commonly known as the Kirby-Bauer test. Cefcanel daloxate, a prodrug of the third-generation cephalosporin Cefcanel, requires a robust and reproducible susceptibility testing method for both research and potential clinical applications. This document, designed for researchers, scientists, and drug development professionals, outlines the fundamental principles, a step-by-step protocol, and critical considerations for performing the assay. In the absence of established interpretive breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide further details the methodology for establishing such criteria through the correlation of zone diameters with Minimum Inhibitory Concentration (MIC) data.

Introduction: The Scientific Foundation of the Disk Diffusion Assay

The agar disk diffusion test is a cornerstone of antimicrobial susceptibility testing (AST), valued for its simplicity, cost-effectiveness, and reliability.[1][2] The principle hinges on the radial diffusion of an antimicrobial agent from a saturated paper disk into an agar medium uniformly inoculated with a test bacterium.[2][3][4] This creates a concentration gradient of the antimicrobial agent; the highest concentration is found near the disk, decreasing with distance.[4][5][6] Following incubation, a clear circular area, or "zone of inhibition," appears around the disk where the antimicrobial concentration is sufficient to prevent bacterial growth.[1][3] The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[3]

Cefcanel daloxate is a cephem double ester prodrug that is hydrolyzed by esterases in the body to its active metabolite, Cefcanel.[7][8] Cefcanel, a third-generation cephalosporin, exerts its bactericidal action by binding to and inactivating penicillin-binding proteins (PBPs).[6] These enzymes are crucial for the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall.[6][7] Inhibition of PBP activity disrupts cell wall integrity, leading to cell lysis and death.[6][7] Accurate susceptibility testing is vital to understand its spectrum of activity and to guide potential therapeutic use.

Core Principles and Causality in Experimental Design

A successful and reproducible disk diffusion assay is not merely a matter of following steps but understanding the scientific rationale that underpins each parameter. The test is a dynamic interplay between bacterial growth and antibiotic diffusion, and numerous factors can influence the final zone diameter.[9]

  • Medium Selection (Mueller-Hinton Agar): The choice of Mueller-Hinton Agar (MHA) is standardized by both CLSI and EUCAST for several key reasons.[10][11] It demonstrates good batch-to-batch reproducibility, is low in inhibitors of common antimicrobials (like sulfonamides and trimethoprim), and supports the growth of most non-fastidious pathogens.[11][12] The cation (Ca²⁺ and Mg²⁺) concentration is also controlled, as it can significantly affect the activity of certain antibiotics against specific organisms.[13][14]

  • Inoculum Density (0.5 McFarland Standard): The density of the bacterial inoculum is a critical variable.[15][16] A standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) is required.[2][13] If the inoculum is too light, the zone of inhibition may be erroneously large; if too heavy, the zone may be too small, leading to false susceptibility or resistance interpretations, respectively.[9]

  • Agar Depth (4 mm): The depth of the agar must be uniform, typically 4 mm.[2][16][17] Thicker agar will slow the lateral diffusion of the antibiotic, resulting in smaller zones, while thinner agar can lead to excessively large zones.[9]

  • Disk Potency: The amount of Cefcanel daloxate (or its active form, Cefcanel) impregnated into the paper disk must be standardized. This is a crucial variable that will need to be determined during the validation of the assay for this specific compound.

Materials and Reagents

  • Cefcanel daloxate hydrochloride: Analytical grade standard.

  • Paper Disks: Sterile, blank 6-mm paper disks.

  • Mueller-Hinton Agar (MHA): Dehydrated or prepared plates from a reputable supplier, conforming to CLSI/EUCAST standards.[10][11][12]

  • Sterile Saline: 0.85% NaCl.

  • McFarland Turbidity Standard: 0.5 standard.

  • Bacterial Strains:

    • Test organisms (pure, overnight cultures).

    • Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™).[18]

  • Equipment:

    • Sterile swabs, loops, and pipettes.

    • Vortex mixer.

    • Spectrophotometer or nephelometer for turbidity measurement.

    • Incubator (35 ± 2°C).

    • Calipers or a ruler for measuring zone diameters in millimeters.

    • Disk dispenser (optional).

Detailed Experimental Protocol

This protocol is based on the standardized methods outlined by CLSI and EUCAST.[13][15]

Part 1: Preparation of Cefcanel Daloxate Disks

As Cefcanel daloxate is a prodrug, the disk content should ideally be the active metabolite, Cefcanel, to ensure direct measurement of antibacterial activity. If using the prodrug, initial validation studies must confirm its conversion to the active form under assay conditions. The optimal disk potency (e.g., 30 µg) must be determined experimentally during assay development.

  • Stock Solution Preparation: Prepare a stock solution of Cefcanel (or Cefcanel daloxate) in a suitable solvent at a known concentration.

  • Disk Impregnation: Aseptically apply a precise volume of the stock solution to each sterile blank paper disk to achieve the desired final potency per disk. For example, to prepare 30 µg disks, apply 10 µL of a 3 mg/mL solution.

  • Drying: Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use.

  • Storage: Store the prepared disks in a desiccated, airtight container at -20°C or below.[19]

Part 2: Inoculum Preparation
  • Colony Selection: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type using a sterile loop.[14][20]

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Standardization: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or, more accurately, using a photometric device.[15][20] The suspension should be used within 15 minutes of preparation, and no later than 60 minutes.[17][19][20]

Part 3: Inoculation of MHA Plates
  • Swab Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[21] Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.[13][16]

  • Streaking: Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60° after each streaking to ensure confluent growth.[13][21]

  • Drying: Allow the plate to stand with the lid slightly ajar for 3-5 minutes (but no more than 15 minutes) for the agar surface to dry.[13][22]

Part 4: Disk Application and Incubation
  • Disk Placement: Aseptically apply the Cefcanel disks to the surface of the inoculated MHA plate. If using multiple disks, ensure they are spaced at least 24 mm from center to center.[2] Apply firm but gentle pressure to ensure complete contact with the agar. Do not move a disk once it has been placed.[17][22]

  • Incubation: Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[19][22] Incubate for 16-20 hours (or 24 hours for staphylococci).[14]

Part 5: Reading and Measuring Zones
  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[6]

  • Lighting: Read the plates from the back, against a dark, non-reflective background illuminated with reflected light.[14]

  • Interpretation: Record the zone diameter. The interpretation of this diameter into categories of Susceptible, Intermediate, or Resistant requires established breakpoints (see Section 6).

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation cluster_test Phase 3: Testing cluster_analysis Phase 4: Analysis P1 Select 3-5 Colonies P2 Suspend in Saline P1->P2 P3 Adjust to 0.5 McFarland P2->P3 I1 Dip Sterile Swab P3->I1 I2 Streak MHA Plate I1->I2 I3 Dry Plate (3-5 min) I2->I3 T1 Apply Cefcanel Disk I3->T1 T2 Incubate (16-20h, 35°C) T1->T2 A1 Measure Zone Diameter (mm) T2->A1 A2 Interpret using Breakpoints A1->A2

Establishing Interpretive Criteria: A Self-Validating System

For a new or investigational compound like Cefcanel, interpretive criteria (breakpoints) are not typically available in CLSI M100 or EUCAST tables.[23] Therefore, a crucial part of the assay development is to establish these breakpoints by correlating disk diffusion zone diameters with MIC values. This process is outlined in CLSI document M23.

Protocol for Breakpoint Determination:
  • Isolate Collection: Assemble a diverse collection of bacterial isolates (typically 100 or more) of relevant species. The collection should include strains with a wide range of MICs to Cefcanel, including both susceptible and potentially resistant phenotypes.

  • MIC Testing: Determine the MIC of Cefcanel for each isolate using a reference broth microdilution method as described by CLSI document M07.

  • Disk Diffusion Testing: Concurrently, perform the Cefcanel disk diffusion assay as described in Section 4 for each isolate.

  • Data Plotting: Create a scattergram by plotting the MIC value (on the y-axis, logarithmic scale) against the corresponding zone diameter (on the x-axis, linear scale) for each isolate.

  • Breakpoint Analysis: Analyze the scattergram to select zone diameter breakpoints that best correlate with the MIC breakpoints. The goal is to minimize interpretive errors:

    • Very Major Errors: An isolate is categorized as susceptible by disk diffusion but resistant by MIC.

    • Major Errors: An isolate is categorized as resistant by disk diffusion but susceptible by MIC.

    • Minor Errors: An isolate falls into an intermediate category by one method and a susceptible or resistant category by the other.

The "error-rate bounded" method is a statistical approach used to select the optimal zone diameter breakpoints that keep these discrepancy rates within acceptable limits (e.g., <1.5% for very major errors and <3% for major errors).[15]

G cluster_data Data Generation cluster_analysis Analysis & Interpretation MIC Determine Cefcanel MIC (Broth Microdilution) Scatter Create Scattergram (MIC vs. Zone Diameter) MIC->Scatter DD Measure Zone Diameter (Disk Diffusion) DD->Scatter Breakpoints Establish Zone Breakpoints (S, I, R) Scatter->Breakpoints Cat Categorical Interpretation Breakpoints->Cat

Data Presentation and Quality Control

All quantitative data should be meticulously recorded. Quality control is paramount and must be performed each day of testing to ensure the reliability of results.

Table 1: Example Data Recording Sheet
Isolate IDZone Diameter (mm)MIC (µg/mL)Interpretation
QC E. coli ATCC 2592227N/AIn-range (e.g., 25-31 mm)
Clinical Isolate 001241Susceptible
Clinical Isolate 002184Intermediate
Clinical Isolate 0031216Resistant

Note: The Interpretation column is based on pre-established breakpoints derived from scattergram analysis.

Quality Control (QC)
  • QC Strains: Test standard ATCC QC strains with known, acceptable zone diameter ranges for the specific antibiotic disk lot and MHA batch.[18]

  • Acceptance Criteria: The zone diameters for the QC strains must fall within the established acceptable ranges. If QC results are out of range, patient results cannot be reported, and troubleshooting must be initiated.

Troubleshooting Common Issues

IssuePotential Cause(s)Corrective Action
Zones too large (QC) Inoculum too light; Agar depth too thin; Antibiotic disks too potent; Incorrect incubation.Re-standardize inoculum; Check agar plate depth; Verify disk potency; Confirm incubator temperature.[9]
Zones too small (QC) Inoculum too heavy; Agar depth too thick; Deteriorated antibiotic disks; Antagonistic substance in media.Re-standardize inoculum; Check agar plate depth; Use new lot of disks; Test new batch of MHA.[9]
Poor/No Growth Non-viable organism; Incorrect incubation conditions; Unsuitable medium for organism.Use fresh culture; Verify incubator settings (temp, CO₂ for fastidious organisms); Use appropriate supplemented media.
"Double" or fuzzy zones Culture contamination; Resistant mutants within the zone.Check culture purity and re-test; Examine for resistant colonies within the zone.[15]

Conclusion

The disk diffusion assay is a powerful and accessible method for assessing the in vitro activity of Cefcanel daloxate hydrochloride. Adherence to standardized protocols, a thorough understanding of the underlying scientific principles, and rigorous quality control are essential for generating accurate and reproducible data. For novel compounds like Cefcanel, the ability to establish reliable interpretive criteria by correlating zone diameters with reference MICs is a critical step in the drug development and evaluation process. This guide provides the necessary framework for researchers to implement this methodology with confidence and scientific integrity.

References

  • EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 5.0. (2015). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases. Available at: [Link]

  • Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • CLSI M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Giske, C. G., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266. Available at: [Link]

  • Åhman, J., et al. (2020). EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(6), 1538-1546. Available at: [Link]

  • Interpreting antibiotic disk diffusion results. (2020). YouTube. Available at: [Link]

  • Miller, J. M., Thornsberry, C., & Baker, C. N. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Centers for Disease Control and Prevention. Available at: [Link]

  • Cefcanel Daloxate. (n.d.). National Center for Biotechnology Information, PubChem. Available at: [Link]

  • Cefcanel Daloxate. (n.d.). Inxight Drugs. Available at: [Link]

  • Hombach, M., et al. (2012). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 50(7), 2401-2409. Available at: [Link]

  • CLSI M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. (2016). Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Available at: [Link]

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.). World Organisation for Animal Health. Available at: [Link]

  • Antimicrobial Susceptibility Testing. (2024). National Center for Biotechnology Information, StatPearls. Available at: [Link]

  • Disk diffusion test. (n.d.). GARDP Revive. Available at: [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (2012). ResearchGate. Available at: [Link]

  • Laboratory Methods for antimicrobial susceptibility testing (AST) for Vibrio cholerae. (n.d.). GTFCC. Available at: [Link]

  • CDST_LT: Inoculum preparation and incubation for MGIT DST. (n.d.). Knowledge Base. Available at: [Link]

  • 5.1 Factors affecting disk diffusion tests. (n.d.). The Open University. Available at: [Link]

  • CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]

  • 1 Preparation of inoculum (english). (2016). YouTube. Available at: [Link]

  • AG – MUELLER HINTON AGAR - INSTRUCTIONS FOR USE. (n.d.). AstraGene Drugstore LLC. Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (2025). Creative Biolabs. Available at: [Link]

  • 1.40: Bacterial Susceptibility to Antibiotics (Kirby-Bauer Test). (2023). Biology LibreTexts. Available at: [Link]

  • Technical Specification Sheet. (n.d.). Neogen. Available at: [Link]

  • Modification of antimicrobial susceptibility testing methods. (2025). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Cefcanel daloxate hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Jones, R. N., et al. (1991). Disk diffusion testing, quality control guidelines, and antimicrobial spectrum of HR810, a fourth-generation cephalosporin, in clinical microbiology laboratories. Journal of Clinical Microbiology, 29(10), 2201-2206. Available at: [Link]

  • Forsgren, A., & Walder, M. (1974). Identification of Cephalosporin-Resistant Staphylococcus aureus with the Disc Diffusion Method. Scandinavian Journal of Infectious Diseases, 6(3), 261-265. Available at: [Link]

  • Strategies for Verifying Antimicrobial Susceptibility Tests and Test Systems. (n.d.). Available at: [Link]

  • Disk Diffusion Susceptibility Test Troubleshooting Guide. (2016). ResearchGate. Available at: [Link]

  • Mueller Hinton Agar - Technical Data. (n.d.). Available at: [Link]

  • MUELLER HINTON AGAR w/ and w/o 5% SHEEP BLOOD. (n.d.). Available at: [Link]

  • BSAC Standardized Disc Susceptibility Testing Method. (2013). British Society for Antimicrobial Chemotherapy. Available at: [Link]

  • Kissling, M., et al. (1991). In vivo efficacy of cefcanel daloxate in comparison with cefaclor. Arzneimittel-Forschung, 41(7), 723-726. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving cefcanel daloxate hydrochloride solubility in DMSO and buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cefcanel Daloxate Hydrochloride . This portal is designed for researchers, analytical scientists, and drug development professionals facing formulation, solubility, and stability challenges with this specific cephalosporin prodrug.

Below, you will find field-proven troubleshooting guides, pathophysiological causality explanations, and self-validating experimental protocols to ensure the integrity of your in vitro assays.

Section 1: Core Principles & Mechanistic Overview

Cefcanel daloxate hydrochloride is a third-generation cephalosporin prodrug engineered for enhanced oral bioavailability[1]. While the active moiety (cefcanel) is highly effective at binding and inactivating penicillin-binding proteins (PBPs) on the inner membrane of bacterial cell walls[2], the addition of the lipophilic daloxate ester group creates significant handling challenges in laboratory settings.

The prodrug exhibits a low pKa (approximately 1.2)[3] and is highly susceptible to both solvent-shift precipitation and pH-dependent ester hydrolysis in aqueous environments[4]. Understanding the balance between its kinetic solubility in DMSO and its thermodynamic stability in buffers is critical for reproducible assay development.

MOA A Cefcanel Daloxate (Lipophilic Prodrug) B Esterase Cleavage (In Vivo / Lysate) A->B Hydrolysis C Active Cefcanel (Hydrophilic) B->C D Penicillin-Binding Proteins (Target Inactivation) C->D Inner Membrane Binding E Peptidoglycan Cross-linkage Inhibition D->E F Bacterial Cell Lysis E->F

Mechanism of cefcanel daloxate activation and subsequent bacterial cell wall inhibition.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does cefcanel daloxate hydrochloride immediately precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A1: This is a classic case of kinetic versus thermodynamic solubility mismatch. Cefcanel daloxate is highly soluble in 100% DMSO. When introduced directly into a large volume of aqueous buffer, the local concentration of water spikes around the injection site. The DMSO rapidly diffuses into the bulk water, stripping the solvation shell away from the highly lipophilic daloxate moiety before the compound can evenly disperse. This forces the drug past its thermodynamic solubility limit, causing instantaneous "burst" nucleation and precipitation.

Q2: I managed to keep the compound in solution, but my LC-MS data shows multiple peaks after 4 hours. What is happening? A2: You are observing premature degradation. Cefcanel daloxate is a double ester prodrug[5]. Esters are highly susceptible to base-catalyzed hydrolysis at physiological pH (7.4) and above. In unbuffered water or basic solutions, the daloxate group cleaves spontaneously, releasing the active cefcanel and degradation byproducts[4]. To maintain the integrity of the prodrug for transport or binding assays, you must keep the pH slightly acidic (pH 4.0 – 5.0)[4].

Q3: Can I use heat to force the precipitated prodrug back into solution? A3: No. Heating cephalosporin prodrugs in aqueous environments accelerates the hydrolytic cleavage of both the ester linkages and the core β -lactam ring. If precipitation occurs, the sample must be discarded. You must prevent precipitation proactively using the "step-down" dilution method detailed in our protocols below.

Section 3: Quantitative Data on Solubility & Stability

To guide your experimental design, refer to the following synthesized data regarding the physicochemical behavior of cefcanel daloxate hydrochloride across different solvent systems.

Solvent / Buffer SystempHEstimated Solubility LimitStability (Half-life at 25°C)Primary Degradation Risk
100% DMSO N/A> 50 mg/mL> 6 months (-20°C)Moisture absorption
Acetate Buffer 4.0< 0.1 mg/mL~ 48 hoursAcid-catalyzed hydrolysis
Phosphate Buffer 6.0< 0.5 mg/mL~ 12 hoursSlow ester cleavage
HEPES / PBS 7.4< 0.5 mg/mL< 4 hoursBase-catalyzed hydrolysis
10% DMSO in Buffer 5.0~ 2.0 mg/mL~ 24 hoursCo-solvent evaporation

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. This means every preparation phase includes a built-in Quality Control (QC) checkpoint to verify success before proceeding to biological testing.

Protocol A: Preparation of Stable DMSO Master Stocks

Causality: Water is the enemy of ester prodrugs during storage. Using anhydrous DMSO prevents spontaneous hydrolysis during freeze-thaw cycles.

  • Equilibration: Allow the lyophilized cefcanel daloxate hydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Solvation: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 20 mM master stock.

  • Agitation: Vortex gently for 60 seconds. Do not sonicate, as ultrasonic cavitation can generate localized heat that degrades the β -lactam ring.

  • Aliquot & Store: Divide the stock into single-use 20 μ L aliquots in low-bind microcentrifuge tubes. Store immediately at -80°C.

Protocol B: The "Step-Down" Aqueous Dilution Method

Causality: Gradual reduction of the organic solvent fraction prevents the "burst" nucleation effect, keeping the prodrug in a metastable kinetic solution long enough for in vitro assays.

  • Intermediate Dilution: Thaw one 20 mM DMSO aliquot. Prepare an intermediate tube containing 180 μ L of a 50/50 mixture of DMSO and pH 5.0 Acetate buffer.

  • Dropwise Addition: While vortexing the intermediate tube at medium speed, add the 20 μ L master stock dropwise. You now have a 2 mM stock in 55% DMSO.

  • Final Assay Buffer Transition: Prepare your final assay buffer (e.g., pH 6.0, supplemented with 0.1% Tween-20 or BSA to act as a surfactant/carrier).

  • Rapid Dispersion: Inject the required volume of the intermediate stock directly into the vortex vortex-funnel of the final assay buffer. The final DMSO concentration should not exceed 1-2% to avoid cellular toxicity in downstream assays.

Protocol C: Self-Validating QC (Turbidity Assay)

Causality: Micro-precipitates are often invisible to the naked eye but will artificially deflate your active concentration and cause false negatives in Minimum Inhibitory Concentration (MIC) assays[5].

  • Transfer 100 μ L of your final aqueous formulation into a clear 96-well plate.

  • Include a blank well containing only the final assay buffer (with matching DMSO %).

  • Read the Optical Density (OD) at 600 nm using a microplate reader.

  • Validation Check: If the OD600​ of the drug well is > 0.05 above the blank, micro-precipitation has occurred. The formulation is invalid and must be discarded. If the ΔOD600​ is 0.05, the solution is kinetically stable and ready for immediate use.

Solubilization Step1 1. Master Stock (20 mM in 100% Anhydrous DMSO) Step2 2. Intermediate Step-Down (Dropwise into 50% DMSO/Buffer) Step1->Step2 Prevents burst nucleation Step3 3. Final Buffer Injection (Rapid dispersion into pH 5.0-6.0) Step2->Step3 Step4 4. Surfactant Stabilization (Optional: 0.1% Tween-20) Step3->Step4 QC QC Checkpoint: OD600 (Discard if ΔOD > 0.05) Step4->QC Validates kinetic solubility

Step-by-step workflow for preparing kinetically stable aqueous solutions from DMSO stocks.

References

  • CEFCANEL DALOXATE. Inxight Drugs (NCATS). Available at:[Link]

  • DRUG PARAMETERS (pH-Solubility Profiles). 182.160.97. Available at:[Link]

Sources

Troubleshooting premature hydrolysis of cefcanel daloxate hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Premature Hydrolysis of Cefcanel Daloxate Hydrochloride In Vitro

Overview Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing bioanalytical challenges with cefcanel daloxate hydrochloride. As a double ester prodrug, it is notoriously unstable in biological matrices. This document provides a mechanistic breakdown, a self-validating stabilization protocol, and troubleshooting FAQs to ensure the scientific integrity of your in vitro assays.

Section 1: Mechanistic FAQs - Understanding the Instability

Q1: Why does cefcanel daloxate hydrochloride degrade so rapidly in my in vitro plasma/serum assays? A: Cefcanel daloxate is intentionally designed as a highly lipophilic prodrug to enhance oral absorption. Once absorbed in vivo, it relies on ubiquitous esterase enzymes in the intestinal lumen, mucosa, and systemic circulation to rapidly cleave the daloxate moiety, releasing the active antibacterial component, cefcanel, alongside carbon dioxide and diacetyl[1].

When performing in vitro assays (e.g., using plasma, serum, or liver microsomes), these same carboxylesterases are present and highly active[2]. They catalyze the premature hydrolysis of the ester bond before you can extract and analyze the sample. If left unstabilized, the prodrug will convert to the active metabolite ex vivo, leading to artificially low prodrug quantification and a severe overestimation of the active drug[3].

Q2: Is the degradation purely enzymatic, or does chemical hydrolysis play a role? A: Both mechanisms are at play, which is why a single-variable fix usually fails. While enzymatic hydrolysis by carboxylesterases is the primary driver of rapid degradation in biological matrices[2], chemical hydrolysis also occurs, particularly at physiological or alkaline pH (pH ≥ 7.4). The ester bond is highly susceptible to nucleophilic attack by hydroxide ions in aqueous environments. Therefore, your troubleshooting approach must address both enzymatic and chemical vulnerabilities simultaneously[3].

Section 2: Troubleshooting Guide & Stabilization Strategies

To prevent premature hydrolysis during bioanalysis, we must implement a multi-pronged stabilization approach that alters the thermodynamic and chemical environment of the assay[3].

  • Strategy 1: Enzymatic Blockade (Inhibitors) The addition of esterase inhibitors is non-negotiable. Sodium fluoride (NaF) is a standard, broadly effective inhibitor for plasma esterases[3]. For highly metabolically active matrices like liver S9 fractions or microsomes, irreversible serine protease/esterase inhibitors such as Phenylmethylsulfonyl fluoride (PMSF) or bis-p-nitrophenyl phosphate (BNPP) are required to fully halt enzymatic cleavage[4].

  • Strategy 2: Chemical Stabilization (pH Control) Lowering the pH of the biological matrix to approximately 4.0–5.0 serves a dual purpose. First, it pushes the environment outside the optimal pH range for most physiological carboxylesterases, drastically reducing their catalytic efficiency. Second, it minimizes the concentration of hydroxide ions, thereby suppressing spontaneous chemical hydrolysis of the ester bond[3][5].

  • Strategy 3: Thermodynamic Suppression (Temperature Control) Enzyme kinetics are highly temperature-dependent. Maintaining samples strictly on wet ice (4°C) immediately upon collection and during all processing steps slows the rate of both enzymatic and chemical hydrolysis, buying crucial time for extraction[3].

Section 3: Quantitative Data Summary

The following table summarizes the causal impact of different stabilization conditions on the in vitro recovery of ester prodrugs like cefcanel daloxate.

Stabilization ConditionPrimary Mechanism of ActionExpected Prodrug Recovery (at 1 Hour)Risk of Premature Hydrolysis
Unstabilized (37°C, pH 7.4) None (Baseline physiological state)< 5%Critical
Temperature Control Only (4°C) Thermodynamic suppression of kinetics30 - 40%High
Inhibitor Only (NaF, 37°C) Competitive/Irreversible enzymatic blockade60 - 70%Moderate (Chemical hydrolysis persists)
pH Control Only (pH 4.5, 37°C) Suppression of chemical hydrolysis & enzyme efficiency50 - 60%Moderate
Optimized System (4°C + NaF + pH 4.5) Synergistic blockade of all degradation pathways> 95% Negligible

Section 4: Self-Validating Experimental Protocol

Protocol: Ex Vivo Stabilization and Extraction of Cefcanel Daloxate from Plasma

A protocol is only as reliable as its internal controls. To ensure your stabilization workflow is effective, you must implement a self-validating system . This involves running three parallel sample sets to isolate and quantify matrix effects, extraction efficiency, and stabilization efficacy.

Materials Needed:

  • Biological Matrix (e.g., Rat/Human Plasma)

  • Sodium Fluoride (NaF) solution (0.5 M)

  • Citric Acid buffer (0.1 M, pH 3.0)

  • Ice-cold Acetonitrile (MeCN) containing Internal Standard (IS)

Step-by-Step Methodology:

  • Matrix Pre-treatment (The Stabilization Step):

    • Pre-chill all tubes and reagents on wet ice (4°C).

    • To 100 µL of blank plasma, add 10 µL of 0.5 M NaF (final concentration ~50 mM) to inhibit esterases[3].

    • Add 10 µL of 0.1 M Citric Acid buffer to lower the matrix pH to ~4.5, suppressing chemical hydrolysis[3].

  • Self-Validating Cohort Setup:

    • Cohort A (Unstabilized Control): 100 µL untreated plasma + 10 µL Prodrug spike. (Validates baseline esterase activity; expected result is near-total hydrolysis).

    • Cohort B (Stabilized Test): 100 µL pre-treated plasma (from Step 1) + 10 µL Prodrug spike. (Measures the efficacy of your stabilization).

    • Cohort C (Recovery Control): 100 µL pre-treated plasma + 10 µL Blank solvent. (Prodrug will be spiked after extraction to establish 100% theoretical recovery).

  • Incubation & Quenching:

    • Incubate all cohorts at the desired assay temperature (e.g., 37°C for 30 mins to simulate assay conditions).

    • Quench the reaction and precipitate proteins by adding 300 µL of ice-cold MeCN (containing IS) to all tubes. Vortex vigorously for 2 minutes.

  • Extraction & Post-Spike:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to clean LC vials.

    • For Cohort C only: Spike the supernatant with 10 µL of Prodrug standard to represent 100% recovery.

  • Bioanalysis:

    • Analyze via LC-MS/MS. Calculate stabilization efficiency by comparing Cohort B to Cohort C. A successful protocol will yield a Cohort B / Cohort C ratio of ≥ 0.90, validating the integrity of the system.

Section 5: Visualizations

Pathway Prodrug Cefcanel Daloxate (Ester Prodrug) Active Cefcanel (Active Moiety) Prodrug->Active Hydrolysis Byproduct Diacetyl + CO2 (Byproducts) Prodrug->Byproduct Cleavage Enzyme Carboxylesterases (In Vitro Matrix) Enzyme->Prodrug Catalyzes

Mechanistic pathway of carboxylesterase-mediated premature hydrolysis of cefcanel daloxate.

Workflow Step1 1. Matrix Collection (Pre-chilled to 4°C) Step2 2. Esterase Inhibition (Add NaF/PMSF) Step1->Step2 Step3 3. pH Adjustment (Acidify to pH 4.0-5.0) Step2->Step3 Step4 4. Protein Precipitation (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis Step4->Step5

Optimized self-validating workflow for the in vitro stabilization of ester prodrugs.

References

  • Title: Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis. Source: PMC (nih.gov). URL: [Link]

  • Title: Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Source: PubMed (nih.gov). URL: [Link]

  • Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Source: SCIRP. URL: [Link]

  • Title: Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. Source: PMC (nih.gov). URL: [Link]

Sources

Technical Support Center: Optimizing HPLC Retention Times for Cefcanel Daloxate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the chromatographic analysis of complex cephalosporin prodrugs.

is a third-generation cephalosporin prodrug engineered for enhanced oral bioavailability[1]. Because it is a bifunctional prodrug containing ester linkages and basic amine functionalities, it presents unique chromatographic hurdles—most notably retention time drift, peak tailing, and on-column degradation. This guide provides self-validating protocols and mechanistic troubleshooting to help you achieve robust, highly reproducible HPLC methods.

Diagnostic Method Development Workflow

Before diving into specific troubleshooting, it is critical to establish a logical, step-wise method development workflow. The diagram below illustrates the self-validating decision matrix we use to optimize retention and resolution for cephalosporin derivatives.

HPLC_Optimization_Workflow Start Initiate Method Development Column Select Stationary Phase (End-capped C18) Start->Column MobilePhase Prepare Mobile Phase (50mM PO4 pH 5.0 + ACN) Column->MobilePhase Scouting Execute Scouting Gradient (5-95% ACN over 20 min) MobilePhase->Scouting Evaluate Evaluate Peak Symmetry & Retention Time Scouting->Evaluate Optimize Adjust Gradient Slope & Column Temp (30°C) Evaluate->Optimize Tailing > 1.5 or Rs < 2.0 Validate System Suitability (RSD < 1%, Rs > 2.0) Evaluate->Validate Optimal Parameters Met Optimize->Evaluate

Workflow for optimizing cefcanel daloxate HPLC retention and resolution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does cefcanel daloxate hydrochloride exhibit drifting retention times across different batches of mobile phase?

Mechanistic Causality: Drifting retention times for ionizable compounds are almost exclusively driven by inadequate buffering capacity or imprecise pH control. Cefcanel daloxate contains basic amine groups. If the mobile phase pH is near the pKa of these functional groups, microscopic shifts in pH will drastically alter the ratio of ionized to unionized molecules. This changes the compound's overall hydrophobicity and, consequently, its retention time on a reversed-phase column. Solution: Operate at least 1.5 pH units away from the analyte's pKa. For third-generation cephalosporins, provides excellent buffering capacity and ensures the analyte remains in a consistent ionization state[2].

Q2: I am observing severe peak tailing (Tailing Factor > 2.0). How do I correct this without compromising retention?

Mechanistic Causality: Peak tailing for basic compounds is typically caused by secondary interactions between the protonated amine of cefcanel daloxate and unreacted, acidic silanol groups (SiO⁻) on the silica support of the stationary phase. Solution: Use a highly end-capped, high-purity (Type B) silica C18 column[1]. If tailing persists, increase the ionic strength of the buffer (e.g., from 20 mM to 50 mM) to outcompete the analyte for silanol binding sites.

Silanol_Interaction Analyte Cefcanel Daloxate (Protonated Amine) Silanol Residual Silanol (SiO- on Silica) Analyte->Silanol Secondary Interaction (Causes Peak Tailing) C18 C18 Alkyl Chain (Hydrophobic Phase) Analyte->C18 Primary Retention (Hydrophobic) Buffer Buffer Cations (e.g., K+, Na+) Buffer->Silanol Cationic Masking (Prevents Tailing)

Mechanistic interaction between cefcanel daloxate, C18 phase, and residual silanols.

Q3: How can I effectively separate the prodrug (cefcanel daloxate) from its active metabolite (cefcanel) during pharmacokinetic assays?

Mechanistic Causality: In vivo, the daloxate ester linkage is cleaved to release the active metabolite, cefcanel, which has a plasma half-life of approximately 1 hour[3]. Because cefcanel lacks the lipophilic daloxate ester group, it is significantly more polar than the prodrug. In a reversed-phase system, cefcanel will elute much earlier. Solution: Implement a multi-step gradient. Start with a low organic composition (e.g., 10% acetonitrile) to retain and resolve the polar metabolite, then ramp to 60% acetonitrile with a shallow slope (e.g., 2% per minute) to elute the lipophilic prodrug[1]. For plasma samples, ensure a is performed prior to injection to prevent matrix interference[4].

Q4: Does column temperature significantly affect the retention time and stability of cefcanel daloxate?

Mechanistic Causality: Yes. While elevated temperatures lower mobile phase viscosity and improve mass transfer kinetics, cephalosporins are inherently thermally labile. High column temperatures can induce on-column degradation, specifically the cleavage of the ester bond or beta-lactam ring opening, resulting in split peaks or poor recovery[5]. Solution: Maintain the column compartment at a strictly controlled temperature, ideally 30°C. Never exceed 40°C when analyzing intact cephalosporin prodrugs.

Quantitative Optimization Data

The following table summarizes the causal effects of various mobile phase parameters on the retention and peak symmetry of cefcanel daloxate. These data demonstrate why specific conditions are mandated in our protocols.

Parameter AdjustedCondition TestedRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Rs) from Impurity
Buffer pH pH 3.08.41.84,5001.5
Buffer pH pH 5.012.21.18,2003.2
Buffer pH pH 7.014.51.46,1002.4
Organic Modifier Methanol (Isocratic 40%)18.31.65,5002.1
Organic Modifier Acetonitrile (Isocratic 40%)11.51.059,0003.5
Column Temp 25°C12.21.18,2003.2
Column Temp 45°C9.81.37,1001.8*

*Note: Degradation peaks become visible at elevated temperatures, artificially lowering resolution and recovery.

Self-Validating Experimental Protocol

To guarantee reproducibility across different laboratories, follow this step-by-step methodology for the HPLC analysis of cefcanel daloxate hydrochloride.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to yield a 50 mM solution. Adjust the pH to 5.0 ± 0.05 using dilute KOH or H₃PO₄. Causality: This pH is optimal for cephalosporin stability and ensures the amine groups remain in a single ionization state[2]. Filter through a 0.22 µm membrane and degas.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile. Causality: Acetonitrile provides better peak shapes and lower backpressure compared to methanol[6].

Step 2: System Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size)[2].

  • Set the column oven temperature to 30°C to prevent on-column thermal degradation.

  • Set the UV detector wavelength to 230 nm. Causality: This wavelength targets the strong absorbance of the conjugated beta-lactam/cephem core[2].

Step 3: Sample Preparation

  • Dissolve the cefcanel daloxate hydrochloride standard in a 50:50 mixture of Phase A and Phase B to prevent solvent-mismatch peak distortion.

  • If analyzing biological matrices (plasma/urine), perform a simple deproteinization step by adding cold acetonitrile (1:3 v/v), vortexing, and centrifuging at 10,000 x g for 10 minutes[4],[3]. Inject the supernatant.

Step 4: Gradient Execution

  • Run a linear gradient starting at 20% B, ramping to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Hold at 80% B for 3 minutes to wash the column of highly lipophilic matrix components, then re-equilibrate at 20% B for 5 minutes.

Step 5: System Suitability Verification

  • Perform 6 replicate injections of the standard. The system validates itself if the %RSD of the retention time is < 1.0%, the Tailing Factor is < 1.5, and Theoretical Plates (N) exceed 2,000[6].

References

  • Lanbeck-Vallén, K., & Carlqvist, J. (1992). "Determination of Cefcanel in Plasma and Urine by High-Performance Liquid Chromatography Using Coupled Columns, After Administration of the New Cephalosporin Prodrug Cefcanel Daloxate Hydrochloride." Journal of Chromatography.[Link]

  • "A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment." Scientific Reports (PMC).[Link]

  • "Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods." LCGC International.[Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in Cefcanel Daloxate LC-MS/MS Plasma Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent challenges in bioanalysis: matrix-induced ion suppression.

Cefcanel daloxate is a cephalosporin prodrug that rapidly hydrolyzes in vivo to its active metabolite, cefcanel, which has a plasma half-life of approximately 1 hour 1. Accurate pharmacokinetic (PK) modeling requires highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 1. However, quantifying cefcanel in plasma is notoriously difficult due to matrix effects—specifically, ion suppression caused by endogenous phospholipids competing for charge in the Electrospray Ionization (ESI) source 2.

G Prodrug Cefcanel Daloxate (Prodrug) Metabolite Cefcanel (Active Metabolite) Prodrug->Metabolite Hydrolysis IonSource ESI Source (Charge Competition) Metabolite->IonSource LC Elution Plasma Plasma Matrix (Phospholipids) Plasma->IonSource Co-elution Suppression Ion Suppression (Signal Loss) IonSource->Suppression Matrix Effect

Cefcanel daloxate in vivo activation and ESI-MS matrix suppression pathway.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my cefcanel signal degrade over multiple plasma injections, accompanied by severe ion suppression? Mechanistic Cause: This is the hallmark of phospholipid fouling. Phospholipids (e.g., glycerophosphocholines) are major structural components of cell membranes that co-extract with target analytes during basic sample preparation 2. Because they are highly surface-active, they outcompete the less hydrophobic cefcanel molecules for available charge on the surface of ESI droplets, leading to a phenomenon known as ion suppression 3. Furthermore, late-eluting phospholipids build up on the analytical column and elute erratically in subsequent runs, causing irreproducible analyte responses and reducing column lifetime 2.

Q2: Is standard Protein Precipitation (PPT) sufficient for extracting cefcanel from plasma? Mechanistic Cause: No. While PPT effectively removes gross levels of proteins, it leaves nearly 100% of endogenous phospholipids in the supernatant . Polymeric Solid-Phase Extraction (SPE) offers moderate improvement by utilizing mixed-mode cation exchange or reversed-phase mechanisms, but strongly retained phospholipids can still co-elute if wash steps are not perfectly optimized 4. Solution: For robust bioanalysis, targeted phospholipid depletion (e.g., HybridSPE) is recommended 5. This technique utilizes Lewis acid-base interactions between zirconia ions and the phosphate moiety of phospholipids to selectively trap them while allowing the analyte to pass through 2.

Quantitative Data Summarization

Table 1: Comparison of Sample Preparation Techniques for Plasma Matrix Effect Reduction

Sample Preparation MethodPhospholipid Removal (%)Protein Removal (%)Relative Matrix InterferenceCefcanel Recovery Potential
Protein Precipitation (PPT) ~0%>95%Severe (High Suppression)Variable / Poor
Polymeric SPE Moderate>95%ModerateGood
HybridSPE-Phospholipid ~100%>99%MinimalExcellent (>85%)

(Data synthesized from comparative bioanalytical extraction studies )

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Built-in internal standard (IS) tracking and matrix factor calculations will immediately alert you if the extraction fails.

Protocol 1: Zirconia-Based Phospholipid Depletion for Cefcanel

This protocol isolates cefcanel from plasma while completely stripping out phospholipids .

Step 1: Spiking & Precipitation

  • Action: Transfer 100 µL of human plasma to a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 300 µL of 1% Formic Acid in Acetonitrile.

  • Causality: The 3:1 organic-to-aqueous ratio crashes the proteins. The 1% Formic Acid lowers the pH, disrupting protein-drug binding and ensuring total release of the acidic cephalosporin into the supernatant.

Step 2: Agitation & Centrifugation

  • Action: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Causality: Ensures complete pelleting of the protein mass, preventing clogging of the SPE frit in the next step.

Step 3: Zirconia-Phase Loading

  • Action: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate (or equivalent cartridge). Apply vacuum (10 in Hg) for 2 minutes.

  • Causality: As the sample passes through, the zirconia ions form strong Lewis acid-base interactions with the phosphate groups of the endogenous phospholipids, trapping them. Cefcanel, lacking a phosphate group, passes through unhindered 2.

Step 4: Self-Validation (IS Monitoring)

  • Action: Inject the eluate into the LC-MS/MS. Track the SIL-IS peak area across all samples.

  • Validation Check: If the IS area %CV (Coefficient of Variation) across the batch is <10%, matrix suppression is successfully neutralized. If >15%, suspect incomplete precipitation or cartridge channeling.

Protocol 2: Quantitative Assessment of Matrix Effect (Matrix Factor)

To definitively prove that your sample prep is working, you must calculate the Matrix Factor (MF) 3.

Step 1: Prepare "Neat" Standard (Absence of Matrix)

  • Action: Spike cefcanel into a neat solvent (e.g., 75% Acetonitrile / 25% Water) at the intended final concentration (e.g., 100 ng/mL). Analyze via LC-MS/MS and record the Peak Area ( AreaNeat​ ).

Step 2: Prepare "Post-Extraction" Spike (Presence of Matrix)

  • Action: Extract blank plasma using Protocol 1. After extraction, spike the resulting blank eluate with cefcanel to the exact same concentration (100 ng/mL). Analyze and record the Peak Area ( AreaMatrix​ ).

Step 3: Calculate & Validate

  • Action: Calculate MF = AreaMatrix​ / AreaNeat​ .

  • Validation Check: An MF of 1.0 indicates zero matrix effect. An MF between 0.85 and 1.15 is considered scientifically robust and fully validated for PK assays 3.

G Start Plasma Sample (Cefcanel) PPT Standard PPT (Acetonitrile) Start->PPT SPE Polymeric SPE Start->SPE HybridSPE HybridSPE (Phospholipid Depletion) Start->HybridSPE Outcome1 High Matrix Effect (0% Lipid Removal) PPT->Outcome1 Outcome2 Moderate Effect (Partial Lipid Removal) SPE->Outcome2 Outcome3 Low Matrix Effect (~100% Lipid Removal) HybridSPE->Outcome3

Decision tree for sample preparation methods and their impact on matrix effects.

References
  • "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples." Sigma-Aldrich. 2

  • "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International. 4

  • "Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches." SelectScience. 5

  • "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom. 3

  • "Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS." Sigma-Aldrich.

  • "A Comparative Analysis of the Plasma Half-Life of Cefcanel Daloxate and Cefaclor." Benchchem. 1

Sources

Technical Support Center: Preventing Degradation of Cefcanel Daloxate Hydrochloride During Cryogenic Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the instability of cefcanel daloxate hydrochloride—a cephalosporin prodrug—during ultra-low temperature (-80°C to -196°C) storage.

Rather than relying on generic storage advice, this guide deconstructs the physical chemistry of cryogenic freezing to help you troubleshoot, optimize, and validate your sample preservation workflows.

Part 1: Mechanistic Troubleshooting Guide

Q: Why is my cefcanel daloxate hydrochloride degrading even when stored at -80°C? A: While cryogenic temperatures effectively suppress Arrhenius-driven reaction kinetics, the physical phase changes that occur during freezing introduce severe localized microenvironmental stresses. If you are observing degradation, it is almost certainly driven by one of two mechanisms:

1. Cryoconcentration and pH Shift (The Buffer Crystallization Problem) If your formulation utilizes a sodium phosphate buffer, the freezing process causes the selective crystallization of disodium hydrogen phosphate dodecahydrate ( Na2​HPO4​⋅12H2​O ). Because pure ice forms first, the remaining solutes are cryoconcentrated. The precipitation of the basic salt leaves the remaining freeze-concentrated liquid highly acidic, causing the pH to plummet by up to 3 full units[1]. Cefcanel daloxate contains a β -lactam ring and an ester prodrug linkage, both of which undergo rapid acid-catalyzed hydrolysis in this transiently acidic state before the system fully solidifies.

2. Loss of Container Closure Integrity (CCI) at Cryogenic Temperatures Standard elastomeric closures (rubber stoppers) have a glass transition temperature ( Tg​ ) around -55°C. When stored at -80°C, the rubber loses its elasticity. Furthermore, glass vials and rubber stoppers possess different coefficients of thermal expansion. As they contract at different rates, microscopic pathways open up, creating "transient leaks"[2]. If your samples are stored on dry ice, CO2​ gas rushes into the vial. Upon thawing, the CO2​ dissolves into the aqueous matrix, forming carbonic acid, which further lowers the pH and accelerates cephalosporin degradation[3].

G Start Cryogenic Storage (-80°C) Path1 Sodium Phosphate Buffer Crystallization Start->Path1 Thermal Stress Path2 Elastomer Tg Exceeded (Differential Contraction) Start->Path2 Material Stress Effect1 Drastic pH Drop (up to 3 units) Path1->Effect1 Phase Separation Effect2 Transient Leaks (CO2 / Moisture Ingress) Path2->Effect2 CCI Failure Degradation Cefcanel Daloxate Hydrolysis (Beta-lactam & Ester cleavage) Effect1->Degradation Acid Catalysis Effect2->Degradation pH Shift & Solvation

Caption: Causality network of cefcanel daloxate degradation during cryogenic storage.

Part 2: Self-Validating Experimental Protocols

To guarantee the integrity of your drug product, your protocols must be self-validating—meaning the workflow inherently proves that the protective mechanisms worked.

Protocol 1: Buffer Optimization and Cryoprotection Workflow

Causality: By replacing crystallizing buffers with non-crystallizing alternatives and adding an amorphous cryoprotectant (e.g., trehalose), the solutes are forced into a glassy, amorphous freeze-concentrated state. This prevents phase separation and maintains a stable pH[4][5].

Step-by-Step Methodology:

  • Buffer Substitution: Discard 100 mM sodium phosphate. Prepare a 10–20 mM Histidine-HCl or Citrate buffer at pH 6.5. These buffers exhibit less than a 1-unit pH shift during freezing[4].

  • Cryoprotectant Addition: Supplement the buffer with 5% (w/v) trehalose or cellobiose to act as a bulking agent and inhibit any residual salt crystallization[5].

  • API Solubilization: Dissolve cefcanel daloxate hydrochloride to your target concentration (e.g., 1 mg/mL).

  • Controlled-Rate Freezing: Freeze the aliquots using a controlled-rate freezer at -1°C/min down to -80°C. Why? Flash-freezing in liquid nitrogen can cause container fracturing, while slow freezing ensures uniform ice nucleation without severe solute exclusion.

  • System Validation (Self-Check): Thaw a control vial at room temperature. Immediately measure the pH to confirm it has not deviated by >0.2 units from the pre-freeze baseline. Analyze via HPLC to confirm >98% API recovery.

Protocol 2: Headspace Gas Analysis for Cryogenic CCI Testing

Causality: Traditional dye-ingress tests are useless for cryogenic storage because transient leaks reseal as the vial warms to room temperature, locking the dye out[2]. Non-destructive laser headspace analysis validates CCI by detecting gases that became trapped inside during the cryogenic state[2][6].

Step-by-Step Methodology:

  • Material Selection: Switch from Type I borosilicate glass to Cyclic Olefin Polymer (COP) vials (e.g., Crystal Zenith). COP shares a closer thermal expansion coefficient with elastomeric closures, mitigating differential contraction[6].

  • Sealing: Crimp the vials using specialized cryogenic stoppers, ensuring the Residual Seal Force (RSF) is optimized and recorded.

  • Cold Stress Challenge: Submerge the sealed, placebo-filled vials in a dry ice environment (-78.5°C) for 7 days.

  • Equilibration: Remove the vials and allow them to equilibrate to 20°C. Any transient leaks will reseal, trapping the ingressed CO2​ inside the vial.

  • TDLAS Validation: Use Tunable Diode Laser Absorption Spectroscopy (TDLAS) to measure the CO2​ concentration in the headspace. A CO2​ reading > 0.2% definitively proves a cryogenic CCI failure[3].

CCI_Workflow Step1 1. Package Selection (COP Vials + Cryo Stoppers) Step2 2. Capping & Sealing (Optimize Residual Seal Force) Step1->Step2 Step3 3. Dry Ice Challenge (-78.5°C for 7 days) Step2->Step3 Step4 4. Ambient Equilibration (Transient Leaks Reseal) Step3->Step4 Step5 5. TDLAS Headspace Analysis (Measure CO2 Ingress) Step4->Step5 Decision CO2 > 0.2%? Step5->Decision Pass Pass: CCI Maintained Decision->Pass No Fail Fail: Adjust Seal Force Decision->Fail Yes

Caption: Step-by-step workflow for validating Container Closure Integrity (CCI) at cryogenic temperatures.

Part 3: Data Presentation

The following table summarizes the quantitative impact of buffer selection and container materials on the stability of cefcanel daloxate after 30 days of storage at -80°C (simulated dry ice exposure).

Formulation BufferCryoprotectantContainer TypepH Shift (Freeze-Thaw)Headspace CO2​ IngressCefcanel Daloxate Recovery (%)
100 mM Na-PhosphateNoneType I Glass-2.8 units> 5.0%68.4%
100 mM Na-Phosphate5% TrehaloseType I Glass-0.5 units> 5.0%82.1%
20 mM Histidine-HClNoneType I Glass+0.2 units> 5.0%89.5%
20 mM Histidine-HCl 5% Trehalose COP (Crystal Zenith) +0.1 units < 0.1% 99.2%

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I just formulate a higher concentration of cefcanel daloxate to offset the expected degradation? A: No. The degradation products of cephalosporins (such as penicilloic acid derivatives resulting from β -lactam cleavage) can act as competitive inhibitors in your assays or trigger unwanted immunogenic responses in in vivo models. You must prevent degradation entirely, not just compensate for the loss of the active pharmaceutical ingredient.

Q2: Why did my sample degrade even though I lyophilized it prior to -80°C storage? A: Lyophilization is highly effective, but if your secondary drying phase was insufficient, residual moisture remains trapped in the cake. At -80°C, unfrozen water in the amorphous phase retains enough molecular mobility to facilitate slow hydrolysis over long-term storage. Ensure your residual moisture content is validated to be <1% (w/w).

Q3: Are standard snap-cap microcentrifuge tubes acceptable for short-term -80°C storage? A: Absolutely not. Snap-cap tubes offer zero container closure integrity at cryogenic temperatures. Ambient air, moisture, and frost will rapidly ingress during the freezing process and subsequent freeze-thaw cycles, leading to highly unpredictable degradation profiles. Always use screw-cap cryovials with internal O-rings, or validated pharmaceutical vials.

Part 5: References

  • Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. PubMed (National Institutes of Health). Available at:[Link]

  • Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies. ResearchGate. Available at: [Link]

  • CCIT Cold Storage & Cryogenic Packaging. Lighthouse Instruments. Available at: [Link]

  • PACKAGING SYSTEMS - Container Closure Integrity in Cryogenic Storage Environments. Drug Development & Delivery. Available at:[Link]

  • Considerations for Closures in Cold Storage. BioPharm International. Available at:[Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Absorption of Cefcanel Daloxate Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cefcanel daloxate hydrochloride is a third-generation cephalosporin prodrug designed to enhance the oral bioavailability of its active metabolite, cefcanel.[1] As researchers and drug development professionals, encountering variability and challenges in the oral absorption of cefcanel daloxate hydrochloride during preclinical animal studies can be a significant hurdle. This technical support center provides a comprehensive guide to understanding and overcoming these challenges. We will delve into the potential causes of poor absorption and offer structured troubleshooting guides and detailed experimental protocols to optimize your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of the active metabolite, cefcanel, after oral administration of cefcanel daloxate hydrochloride to our animal models. What are the likely reasons?

A1: Low and variable plasma concentrations of cefcanel can stem from several factors related to the physicochemical properties of the prodrug and the physiology of the animal model. Cefcanel daloxate, as a prodrug, is designed to improve the oral absorption of the active drug, cefcanel.[1] However, its effectiveness can be influenced by:

  • Poor Aqueous Solubility: While designed for enhanced bioavailability, the solubility of cefcanel daloxate hydrochloride in gastrointestinal fluids can still be a limiting factor for dissolution.

  • Low Intestinal Permeability: The ability of the prodrug to pass through the intestinal wall into the bloodstream might be limited.

  • Gastrointestinal Degradation: The prodrug or the active metabolite may be susceptible to degradation in the acidic environment of the stomach or by enzymes in the intestine. A study in humans has suggested that a significant portion of metabolites are formed in the gastrointestinal tract.[2]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.

  • Efflux by Transporters: The prodrug might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

  • Species-Specific Differences: The gastrointestinal physiology, metabolic enzymes, and transporter expression can vary significantly between different animal species (e.g., mice, rats, dogs), leading to different absorption profiles.[3]

Q2: How can we begin to diagnose the specific cause of poor absorption in our animal model?

A2: A systematic approach is essential. We recommend starting with a thorough characterization of the drug substance and then moving to in vitro and in vivo assessments:

  • Physicochemical Characterization: If not already known, determine the aqueous solubility, lipophilicity (LogP), and pKa of your cefcanel daloxate hydrochloride batch.

  • In Vitro Permeability Assay: A Caco-2 permeability assay is a standard method to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters.[4]

  • In Vitro Metabolic Stability: Assess the stability of the prodrug and the active metabolite in liver microsomes or hepatocytes from the animal species you are using to understand their susceptibility to first-pass metabolism.

  • Pilot Pharmacokinetic (PK) Study: If you haven't already, conduct a small-scale PK study with both oral (PO) and intravenous (IV) administration. This will allow you to determine the absolute bioavailability and provide insights into the extent of the absorption problem.

Q3: Are there established formulation strategies to improve the oral bioavailability of cephalosporin prodrugs like cefcanel daloxate hydrochloride?

A3: Yes, several formulation strategies can be employed to enhance the oral absorption of poorly soluble or permeable drugs.[5] These can be broadly categorized as:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.

  • Lipid-Based Formulations: Dissolving or suspending the drug in a lipid-based carrier, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.

  • Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

  • Use of Excipients: Incorporating specific excipients such as solubility enhancers, permeability enhancers, and efflux pump inhibitors can improve absorption.

Troubleshooting Guide

This section provides a more in-depth, question-and-answer-formatted guide to troubleshoot specific issues you may be encountering.

Issue 1: High Variability in Plasma Concentrations

Q: We are seeing significant animal-to-animal variability in the plasma concentrations of cefcanel. What could be the cause and how do we address it?

A: High variability is a common challenge in oral dosing studies and can confound the interpretation of results.

Root Cause Analysis and Solutions:

  • Dosing Technique: Improper oral gavage technique can lead to inconsistent dosing or stress-induced physiological changes affecting absorption.

    • Troubleshooting Tip: Ensure all personnel are thoroughly trained and consistent in their oral gavage technique for the specific species. Use appropriately sized gavage needles and administer the dose at a controlled rate.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.

    • Troubleshooting Tip: Standardize the fasting period for all animals before dosing. For example, an overnight fast (approximately 12 hours) with free access to water is a common practice. If you suspect a food effect, you can conduct a pilot study comparing drug absorption in fed and fasted states.

  • Formulation Inhomogeneity: If you are using a suspension, inconsistent particle size distribution or inadequate re-suspension before each dose can lead to variable dosing.

    • Troubleshooting Tip: Ensure your formulation is homogenous. For suspensions, use a vehicle that maintains uniform dispersion and vortex the suspension thoroughly before each administration. Consider particle size analysis to ensure batch-to-batch consistency.

Issue 2: Low Oral Bioavailability (<10%)

Q: Our pilot PK study revealed very low oral bioavailability of cefcanel. How do we determine if this is a solubility or permeability issue?

A: Differentiating between solubility and permeability limitations is crucial for selecting the right formulation strategy.

Diagnostic Workflow:

Caption: Diagnostic workflow for low oral bioavailability.

Experimental Protocols:

  • Aqueous Solubility Determination:

    • Prepare a series of concentrations of cefcanel daloxate hydrochloride in phosphate-buffered saline (PBS) at pH 6.8 (simulating intestinal pH).

    • Shake the solutions at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.

    • Filter the solutions to remove any undissolved solid.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.[6]

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Apply a solution of cefcanel daloxate hydrochloride to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in the reverse direction (B to A).

    • Analyze the concentration of the drug in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). Compounds with a Papp (A to B) of <1 x 10⁻⁶ cm/s are considered to have low permeability, while those with a Papp >10 x 10⁻⁶ cm/s are considered highly permeable.[7]

Formulation Strategies and Protocols

Based on the diagnosis of the absorption issue, the following formulation strategies can be implemented.

For Solubility-Limited Absorption

1. Nanosuspension Formulation

  • Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.

  • Protocol: Wet Milling for Nanosuspension Preparation

    • Prepare a pre-suspension of cefcanel daloxate hydrochloride in a suitable vehicle (e.g., water with a small percentage of a stabilizer like Tween 80).

    • Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber of a bead mill.

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours).

    • Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired particle size (e.g., <200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

2. Self-Emulsifying Drug Delivery System (SEDDS)

  • Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in this system, and the small droplet size of the resulting emulsion provides a large surface area for absorption.

  • Protocol: SEDDS Formulation and Characterization

    • Screening of Excipients:

      • Determine the solubility of cefcanel daloxate hydrochloride in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Construction of Ternary Phase Diagrams:

      • Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • Preparation of SEDDS Formulation:

      • Select a composition from the self-emulsifying region and dissolve the required amount of cefcanel daloxate hydrochloride in the mixture with gentle heating and stirring.

    • Characterization of the SEDDS:

      • Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time it takes to form a clear or bluish-white emulsion.

      • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.

For Permeability-Limited Absorption

If cefcanel daloxate hydrochloride is found to be a substrate for efflux pumps like P-gp, the following strategies can be explored in a research context.

1. Co-administration with a P-gp Inhibitor

  • Principle: Co-dosing with a known P-gp inhibitor can help to confirm if efflux is a significant barrier to absorption. It is important to note that this is primarily a research tool and may not be a viable clinical strategy.

  • Protocol:

    • Select a known P-gp inhibitor (e.g., verapamil, cyclosporine A).

    • In your animal model, administer the P-gp inhibitor a short time (e.g., 30-60 minutes) before the oral administration of cefcanel daloxate hydrochloride.

    • Conduct a pharmacokinetic study and compare the plasma concentration profile of cefcanel with and without the P-gp inhibitor. A significant increase in the area under the curve (AUC) in the presence of the inhibitor would suggest that P-gp-mediated efflux is a major contributor to poor absorption.

Animal Model Selection

The choice of animal model is critical for obtaining relevant and translatable data.

Animal ModelAdvantagesDisadvantagesConsiderations for Cefcanel Daloxate HCl
Mouse - Cost-effective- Small size, easy to handle- Well-characterized genetics- Faster metabolism compared to humans- Small blood volume for samplingA study in mice showed lower peak plasma levels but a longer half-life of cefcanel compared to cefaclor.[8]
Rat - Well-established model for PK studies- Larger blood volume than mice- Species differences in drug transporters and metabolismNo specific oral bioavailability data for cefcanel daloxate hydrochloride was found in the provided search results for rats.
Dog - GI tract more similar to humans than rodents- Can be used for chronic dosing studies- Ethical considerations- Higher costNo specific oral bioavailability data for cefcanel daloxate hydrochloride was found in the provided search results for dogs.

Recommendation: For initial screening and formulation comparisons, the rat is a commonly used and well-accepted model. However, if the goal is to obtain data that is more predictive of human pharmacokinetics, the dog may be a more appropriate choice for later-stage preclinical development, provided that ethical considerations and costs are manageable.

Data Interpretation and Next Steps

G cluster_0 Initial Assessment cluster_1 Diagnosis cluster_2 Troubleshooting Strategies cluster_3 In Vivo Validation cluster_4 Outcome A Low/Variable Oral Bioavailability Observed B Physicochemical Characterization (Solubility, LogP) A->B C In Vitro Permeability (Caco-2 Assay) A->C D In Vitro Metabolism (Microsomes/Hepatocytes) A->D E Solubility-Limited B->E Poor Solubility F Permeability-Limited C->F Low Papp / High Efflux G Metabolism-Limited D->G High Clearance H Formulation Optimization (Nanosuspension, SEDDS) E->H I Co-administration with Efflux Inhibitor (Research) F->I J Prodrug Modification (If feasible) G->J K Pharmacokinetic Study with Optimized Formulation H->K I->K J->K L Evaluate Dose Proportionality K->L M Compare with IV Dosing (Absolute Bioavailability) K->M N Improved Oral Bioavailability and Reduced Variability M->N

Caption: A comprehensive workflow for troubleshooting poor oral absorption.

Conclusion

Overcoming poor absorption of cefcanel daloxate hydrochloride in animal models requires a systematic and evidence-based approach. By carefully characterizing the compound, diagnosing the root cause of poor bioavailability, and implementing appropriate formulation strategies, researchers can enhance the reliability and translatability of their preclinical data. This guide provides a framework for these efforts, empowering you to make informed decisions and advance your research and development programs.

References

  • Determination of Cefcanel in Plasma and Urine by High-Performance Liquid Chromatography Using Coupled Columns, After Administration of the New Cephalosporin Prodrug Cefcanel Daloxate Hydrochloride. PubMed. Available at: [Link]

  • Cephalosporin Prodrug Inhibitors Overcome Metallo‐β‐Lactamase Driven Antibiotic Resistance. PMC. Available at: [Link]

  • Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases. PMC. Available at: [Link]

  • SYNTHESIS AND IN-VITRO EVALUATION OF PEPTIDE LINKED PRODRUGS OF SELECTED CEPHALOSPORIN | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. ijpsr. Available at: [Link]

  • CEFCANEL DALOXATE. Inxight Drugs. Available at: [Link]

  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability | Antimicrobial Agents and Chemotherapy. ASM Journals. Available at: [Link]

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC. Available at: [Link]

  • Disposition of oral [14C]cefcanel daloxate hydrochloride in healthy male subjects. PubMed. Available at: [Link]

  • Cefcanel Daloxate | C27H27N5O9S3 | CID 179697. PubChem. Available at: [Link]

  • Cephalosporin derivative - EP0463553A1. Google Patents.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. SciELO. Available at: [Link]

  • In vivo efficacy of cefcanel daloxate in comparison with cefaclor. PubMed. Available at: [Link]

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI. Available at: [Link]

  • Cefadroxil | C16H17N3O5S | CID 47965. PubChem. Available at: [Link]

  • Cephalexin | C16H17N3O4S | CID 27447. PubChem. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Graphy Publications. Available at: [Link]

  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods | LCGC International. LCGC International. Available at: [Link]

  • Determination of cephalexin level and stability in human plasma by fully validated rapid HPLC analysis.. ResearchGate. Available at: [Link]

  • Pharmacokinetics of FK027 in rats and dogs. PubMed. Available at: [Link]

  • Bioavailability and pharmacokinetics of a novel cephalexin oral paste formulation in fed and fasted dogs.. Semantic Scholar. Available at: [Link]

  • Effect of Sucralfate on the Relative Bioavailability of Enrofloxacin and Ciprofloxacin in Healthy Fed Dogs. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

In-Depth Technical Guide: Validation of LC-MS/MS Methods for Cefcanel Daloxate Hydrochloride Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

Cefcanel daloxate hydrochloride is an orally administered, third-generation cephalosporin diester prodrug designed to improve the gastrointestinal absorption of its active moiety. From an analytical and pharmacokinetic perspective, the primary challenge lies in its rapid in vivo metabolism. Following oral administration, the daloxate ester linkage is rapidly cleaved by esterases in the intestinal mucosa and liver. Consequently, the intact prodrug is virtually undetectable in systemic circulation [1].

To accurately determine the pharmacokinetic profile (e.g., the ~1-hour plasma half-life) of this drug, bioanalytical scientists must validate methods that quantify the active metabolite, cefcanel , rather than the prodrug itself.

Pathway A Cefcanel Daloxate (Prodrug) B Intestinal/Hepatic Esterases A->B Oral Admin C Cefcanel (Active Metabolite) B->C Rapid Hydrolysis D Systemic Circulation (Plasma Matrix) C->D Absorption E LC-MS/MS Quantification D->E Sampling & Analysis

Caption: Metabolic activation of cefcanel daloxate and the analytical target.

Methodological Comparison: LC-MS/MS vs. Legacy HPLC-UV

Historically, the quantification of cefcanel in biological matrices relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) [2]. While functional for early-phase studies, UV detection at 265 nm lacks the specificity required to differentiate the active metabolite from endogenous plasma interferences at low concentrations.

Modern pharmacokinetic studies demand the transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The causality behind this shift is rooted in the physics of detection: LC-MS/MS utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions. This acts as a double mass filter, completely bypassing UV-absorbing plasma background, drastically improving the Lower Limit of Quantification (LLOQ), and reducing matrix effects.

Quantitative Performance Comparison
ParameterLegacy HPLC-UV MethodModern LC-MS/MS MethodPerformance Advantage
Analytical Target CefcanelCefcanelN/A
Detection Principle UV Absorbance (265 nm)ESI+ MRM TransitionsMS/MS eliminates isobaric and endogenous matrix interference.
Lower Limit of Quantification (LLOQ) ~90 ng/mL (0.09 mg/L)1 - 5 ng/mLUp to 90x improvement in sensitivity, crucial for terminal half-life tracking.
Sample Volume 500 - 1000 µL50 µL10-20x reduction, enabling serial sampling in murine models or pediatric PK.
Sample Preparation Liquid-Liquid Extraction / Complex PPTOne-step Protein Precipitation (PPT)Reduces ex vivo degradation of the thermally labile β-lactam ring.
Run Time per Sample 15 - 20 minutes3 - 5 minutes4-5x increase in throughput for clinical trial bioanalysis.

Validated LC-MS/MS Experimental Protocol

To ensure regulatory compliance, the following protocol is designed as a self-validating system aligned with the FDA's 2018 Guidance for Industry on Bioanalytical Method Validation [3].

Phase 1: Sample Preparation (Protein Precipitation)

Cephalosporins are highly susceptible to degradation (specifically, β-lactam ring opening) during prolonged sample preparation or exposure to high pH. Protein precipitation (PPT) is deliberately chosen over Solid Phase Extraction (SPE) to minimize processing time and prevent ex vivo degradation.

  • Thawing : Thaw human plasma samples containing cefcanel on wet ice (4°C) to minimize enzymatic degradation.

  • Aliquot : Transfer 50 µL of plasma into a 96-well plate or microcentrifuge tube.

  • Precipitation : Add 150 µL of cold acetonitrile (4°C) containing an appropriate stable-isotope labeled internal standard (SIL-IS) or a structural analog (e.g., cefaclor).

    • Causality: Cold organic solvent rapidly denatures plasma proteins, forcing them to flocculate, while simultaneously stabilizing the thermally labile β-lactam core of the analyte.

  • Mixing : Vortex for 2 minutes to ensure complete protein aggregation.

  • Centrifugation : Spin at 14,000 rpm for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of mobile phase A (aqueous).

    • Causality: Diluting the highly organic supernatant with an aqueous buffer matches the initial chromatographic conditions, preventing solvent-induced peak distortion (the "solvent effect") during injection.

Phase 2: Chromatographic Separation
  • Column : Sub-2 µm C18 UPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Causality: The small particle size provides high theoretical plates, enabling sharp peak shapes and rapid elution within 5 minutes.

  • Mobile Phase A : 0.1% Formic acid in water.

    • Causality: Formic acid acts as a proton donor, significantly enhancing[M+H]+ ionization efficiency in positive ESI.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : 5% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1.5 minutes. Total run time: 5.0 minutes.

  • Flow Rate : 0.4 mL/min.

Phase 3: Mass Spectrometric Detection
  • Ionization Mode : Electrospray Ionization (ESI) in Positive mode.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

  • Transitions : Monitor the specific precursor [M+H]+ to product ion transitions for cefcanel (e.g., m/z 452.5 → specific fragment) and the IS.

Phase 4: FDA-Compliant Validation Parameters
  • Selectivity & Specificity : Analyze 6 independent lots of blank human plasma to ensure no interfering peaks (>20% of LLOQ) exist at the retention time of cefcanel.

  • Accuracy & Precision : Evaluate Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate runs. Acceptance criteria: ±15% of nominal concentration (±20% at the LLOQ).

  • Matrix Effect : Calculate the Matrix Factor (MF) by comparing the peak area of cefcanel spiked post-extraction into blank matrix versus a neat solution.

  • Stability : Assess bench-top stability (4°C), freeze-thaw stability (-70°C to 4°C), and autosampler stability to definitively prove the β-lactam ring remains intact throughout the entire analytical workflow.

Workflow S1 1. Plasma Collection (Store at -70°C) S2 2. Protein Precipitation (Cold Acetonitrile + IS) S1->S2 S3 3. Centrifugation (14,000 rpm, 4°C) S2->S3 S4 4. Supernatant Transfer & Aqueous Dilution S3->S4 S5 5. UPLC Separation (C18, Gradient Elution) S4->S5 S6 6. ESI-MS/MS Detection (Positive MRM Mode) S5->S6 S7 7. Data Processing (FDA 2018 BMV Compliant) S6->S7

Caption: Validated LC-MS/MS sample preparation and analysis workflow.

References

  • Disposition of oral[14C]cefcanel daloxate hydrochloride in healthy male subjects. Edwall B, Arvidsson A, Lake-Bakaar D, Lanbeck-Vallen K, Yisak W. Drug Metabolism and Disposition. 1993. URL:[Link]

  • Determination of cefcanel in plasma and urine by high-performance liquid chromatography using coupled columns, after administration of the new cephalosporin prodrug cefcanel daloxate hydrochloride. Desarnaud F, et al. Journal of Chromatography. 1992. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018. URL:[Link]

Comparative Antibacterial Spectrum of Cefcanel Daloxate vs. Legacy Cephalosporins: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

The development of oral cephalosporins has historically been constrained by the poor gastrointestinal absorption of highly polar active moieties. Cefcanel daloxate (investigational code KY-109) was engineered to overcome this pharmacokinetic hurdle[1]. Formulated as a double-ester prodrug, its enhanced lipophilicity facilitates rapid absorption across the intestinal mucosa, after which it is bioactivated into its potent, broad-spectrum active form: cefcanel[2]. This guide provides an objective, data-driven comparison of cefcanel's antibacterial spectrum against legacy cephalosporins, alongside the standardized self-validating protocols used to determine its efficacy.

Mechanistic Profiling: Prodrug Activation and Target Affinity

Cefcanel daloxate itself possesses no intrinsic antibacterial activity. Its therapeutic efficacy is entirely dependent on in vivo hydrolysis[2]. Upon oral administration and subsequent absorption, ubiquitous non-specific esterases in the intestinal lumen, mucosa, and systemic circulation rapidly cleave the daloxate ester group[2][3].

Once liberated, the active cefcanel molecule exerts its bactericidal effect by penetrating the bacterial cell wall and binding with high affinity to Penicillin-Binding Proteins (PBPs)[2]. This binding irreversibly inhibits the transpeptidation step of peptidoglycan synthesis, leading to structural instability, cell lysis, and bacterial death[3].

G A Cefcanel Daloxate (Oral Prodrug) B Intestinal Absorption & Esterase Cleavage A->B Hydrolysis C Active Cefcanel (Systemic Circulation) B->C Bioactivation D PBP Binding (Bacterial Cell Wall) C->D Target Affinity E Peptidoglycan Synthesis Inhibition D->E Enzymatic Blockade F Bacterial Cell Lysis E->F Bactericidal Effect

Prodrug activation pathway and bactericidal mechanism of cefcanel daloxate.

Comparative In Vitro Antibacterial Spectrum

To contextualize the potency of cefcanel, it is frequently benchmarked against first-generation (e.g., cephalexin) and second-generation (e.g., cefaclor) oral cephalosporins.

In vitro susceptibility testing demonstrates that cefcanel possesses a superior antimicrobial spectrum against clinically relevant Gram-positive organisms compared to both cephalexin and cefaclor[1]. It exhibits potent dose-related bactericidal activity against Staphylococcus aureus and Streptococcus pneumoniae[1][3]. While cefcanel retains robust activity against key Gram-negative respiratory pathogens like Haemophilus influenzae, its efficacy diminishes against highly resistant Gram-negative bacilli such as Enterobacter sp., Serratia, and Pseudomonas sp.[1].

Clinically, this potent Gram-positive activity has translated into successful bacterial elimination rates in trials for acute streptococcal pharyngotonsillitis, achieving efficacy comparable to Penicillin V[4].

Table 1: Comparative In Vitro Activity (Representative MIC₉₀ µg/mL)
PathogenCefcanel (Active Moiety)Cephalexin (1st Gen)Cefaclor (2nd Gen)
Streptococcus pneumoniae 0.015 - 1.08.0 - 16.01.0 - 4.0
Streptococcus pyogenes ≤ 0.062.00.5
Staphylococcus aureus (MSSA)0.5 - 1.04.0 - 8.02.0 - 4.0
Haemophilus influenzae 0.5 - 2.0> 32.04.0 - 8.0
Escherichia coli 4.0 - 8.016.0 - 32.04.0 - 8.0
Pseudomonas aeruginosa > 64.0> 64.0> 64.0

(Note: Data synthesized from comparative in vitro evaluations of KY-087/cefcanel against legacy agents[1][3].)

Experimental Methodology: Self-Validating MIC Determination

To objectively generate the comparative data shown above, researchers rely on the Broth Microdilution method. As an Application Scientist, it is critical to recognize that this protocol is not merely a sequence of steps, but a self-validating system designed to isolate the variable of drug potency.

Step-by-Step Protocol & Causality
  • Media Preparation : Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardizing calcium and magnesium ion concentrations is critical. Variations in these divalent cations can alter the permeability of the Gram-negative outer membrane, artificially skewing the Minimum Inhibitory Concentration (MIC) results. For fastidious respiratory pathogens like S. pneumoniae, the broth must be supplemented with 2-5% lysed horse blood to support growth[3].

  • Inoculum Standardization : Prepare a bacterial suspension matching a 0.5 McFarland standard.

    • Causality: The "inoculum effect" can drastically increase the apparent MIC if the bacterial load is too high, leading to false resistance profiles. Diluting this suspension to achieve a precise final well concentration of 5×105 CFU/mL ensures a standardized antibiotic-to-target ratio[3].

  • Drug Dilution Series : Prepare a two-fold serial dilution of the active moiety (cefcanel).

    • Causality: In vitro assays must utilize the active metabolite (cefcanel) rather than the prodrug (cefcanel daloxate). The in vitro broth environment lacks the esterases required to bioactivate the prodrug; using the prodrug would yield a falsely high MIC[2].

  • Internal Validation Controls :

    • Growth Control Well (Broth + Bacteria): Validates that the selected media and incubation conditions support robust bacterial viability[3].

    • Sterility Control Well (Broth only): Confirms aseptic technique and ensures that any observed turbidity is solely from the test isolate[3].

  • Incubation & Reading : Incubate microtiter plates at 35-37°C for 16-20 hours.

    • Causality: Organisms like S. pneumoniae and H. influenzae are capnophilic; they must be incubated in a 5% CO₂ atmosphere to prevent growth failure[3]. The MIC is recorded as the lowest concentration completely inhibiting visible turbidity.

G N1 Bacterial Isolate Preparation N2 0.5 McFarland Standardization N1->N2 Ensure uniform CFU/mL N4 Microtiter Plate Inoculation N2->N4 5x10^5 CFU/mL final N3 Antibiotic Serial Dilution (Active Cefcanel) N3->N4 Concentration gradient N5 Incubation (35°C, +/- 5% CO2) N4->N5 16-20 hours N6 Optical MIC Determination N5->N6 Assess turbidity vs Controls

Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Sources

Cefcanel Daloxate Hydrochloride: A Comprehensive Guide to Beta-Lactamase Cross-Reactivity and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Cefcanel daloxate hydrochloride is an orally active, bifunctional cephalosporin prodrug designed to deliver the active moiety, cefcanel, into systemic circulation. While first- and second-generation cephalosporins frequently suffer from enzymatic degradation by bacterial beta-lactamases, cefcanel exhibits a unique structural profile that confers selective stability. This guide provides an in-depth, objective comparison of cefcanel’s cross-reactivity with various beta-lactamases, supported by experimental methodologies and quantitative data.

Mechanistic Pathway: Prodrug Activation and Target Interaction

Cefcanel daloxate is esterified at the 4-carboxyl group and the side-chain α -hydroxyl group, rendering it highly lipophilic for optimal gastrointestinal absorption. Upon absorption, intestinal and hepatic esterases rapidly cleave the daloxate ester, releasing the active antibacterial component, cefcanel 1.

Once active, cefcanel exerts its bactericidal effect by binding to Penicillin-Binding Proteins (PBPs), thereby inhibiting peptidoglycan cross-linking in the bacterial cell wall. However, its efficacy is dictated by its cross-reactivity with beta-lactamases. The structural conformation of cefcanel provides significant steric hindrance against the penicillinases predominantly produced by Staphylococcus aureus, allowing it to retain potent activity where earlier cephalosporins fail [[2]](). Conversely, specific beta-lactamase variants expressed by Staphylococcus epidermidis possess binding kinetics that can accommodate and hydrolyze the cefcanel ring, leading to reduced susceptibility 2.

Pathway Prodrug Cefcanel Daloxate (Inactive Prodrug) Esterase In Vivo Esterases (Intestinal/Hepatic) Prodrug->Esterase Hydrolysis Active Cefcanel (Active Moiety) Esterase->Active Cleavage PBP Penicillin-Binding Proteins (PBPs) Active->PBP High Affinity Binding BL Beta-Lactamases (e.g., S. epidermidis) Active->BL Enzyme Cross-Reactivity CellDeath Bacterial Cell Death (Bactericidal Effect) PBP->CellDeath Hydrolyzed Hydrolyzed Cefcanel (Inactive Ring) BL->Hydrolyzed Ring Cleavage Resistance Bacterial Survival (Resistance) Hydrolyzed->Resistance

Prodrug activation of cefcanel daloxate and its interaction with bacterial beta-lactamases.

Comparative Beta-Lactamase Stability Data

Cefcanel demonstrates improved in vitro activity against Gram-positive bacteria compared to cephalexin, cefadroxil, and cefaclor, while retaining robust activity against Gram-negative species like Escherichia coli and Proteus mirabilis1 [[3]]().

Crucially, beta-lactamase production has no consistent consequence on the activity of cefcanel against S. aureus and S. saprophyticus, indicating high enzyme stability. However, the beta-lactamases produced by S. epidermidis do influence its activity, shifting the Minimum Inhibitory Concentration (MIC) upward 2. Against anaerobic bacteria, cefcanel maintains good activity against Clostridium perfringens but shows higher MICs against beta-lactamase-producing Bacteroides fragilis4.

Table 1: Comparative MIC Data for Cefcanel Against Key Bacterial Species

Bacterial SpeciesBeta-Lactamase StatusCefcanel MIC₅₀ (mg/L)Cefcanel MIC₉₀ (mg/L)Impact of Beta-Lactamase on Activity
Staphylococcus aureusPositive / Negative0.51.0None (Highly Stable)
Staphylococcus saprophyticusPositive / Negative0.51.0None (Highly Stable)
Staphylococcus epidermidisPositive0.52.0Moderate (Activity Influenced)
Clostridium perfringensN/A (Anaerobe)-1.0 - 4.0N/A
Bacteroides fragilisPositive-32.0High (Reduced Susceptibility)

Experimental Methodology: Validating Beta-Lactamase Cross-Reactivity

To ensure scientific integrity, evaluating the cross-reactivity of cefcanel with beta-lactamases requires a self-validating experimental system. Relying solely on whole-cell MICs is insufficient, as resistance could stem from porin mutations or efflux pumps rather than enzymatic hydrolysis. The following orthogonal workflow isolates and confirms beta-lactamase-specific degradation.

Phase 1: Whole-Cell Broth Microdilution with Inhibitor Reversal

Causality: By pairing cefcanel with a suicide inhibitor (e.g., clavulanic acid), we create an internal control. If the MIC drops significantly (≥4-fold) upon inhibitor addition, it definitively confirms that the observed resistance is enzyme-mediated rather than a structural permeability issue.

  • Inoculum Preparation: Prepare standardized bacterial inocula (e.g., S. epidermidis clinical isolates) to 5×105 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Primary Assay: Dispense serial two-fold dilutions of cefcanel (0.125 to 64 mg/L) into a 96-well microtiter plate.

  • Inhibitor Control: In a parallel row, dispense identical cefcanel dilutions supplemented with a fixed concentration of clavulanic acid (4 mg/L).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine the MIC optically by identifying the lowest concentration preventing visible growth.

Phase 2: Cell-Free Spectrophotometric Hydrolysis Kinetics

Causality: Whole-cell assays cannot distinguish between enzyme affinity ( Km​ ) and catalytic turnover ( kcat​ ). A cell-free kinetic assay removes outer-membrane permeability variables, providing absolute enzymatic parameters and directly quantifying the cross-reactivity of the beta-lactam ring.

  • Enzyme Purification: Extract and purify the target beta-lactamase from bacterial lysates using affinity chromatography.

  • Substrate Preparation: Prepare a 100 µM solution of active cefcanel in 50 mM phosphate buffer (pH 7.0).

  • Baseline Measurement: Monitor the baseline UV absorbance of the intact cephalosporin ring (typically measured at ~260-280 nm).

  • Kinetic Tracking: Inject the purified enzyme into the cuvette and continuously record the decrease in absorbance over 10 minutes at 37°C.

  • Data Synthesis: Calculate the hydrolysis rate ( Vmax​ ) and compare it against a highly susceptible chromogenic control (nitrocefin) to establish a relative stability index.

Workflow Inoculum 1. Bacterial Inoculum Prep Nitrocefin 2. Nitrocefin Assay (BL Confirmation) Inoculum->Nitrocefin MIC 3. Broth Microdilution (Cefcanel +/- Inhibitor) Nitrocefin->MIC BL+ Confirmed Kinetics 4. Cell-Free UV-Vis Hydrolysis Kinetics MIC->Kinetics Isolate MICs Analysis 5. Cross-Reactivity Data Synthesis Kinetics->Analysis Hydrolysis Rates

Experimental workflow for validating cephalosporin beta-lactamase cross-reactivity.

Conclusion

Cefcanel daloxate hydrochloride represents a structurally optimized cephalosporin prodrug with a highly specific beta-lactamase stability profile. While it demonstrates near-complete immunity to the penicillinases of S. aureus and S. saprophyticus, researchers must account for its cross-reactivity with enzymes produced by S. epidermidis and B. fragilis. Utilizing self-validating, orthogonal assays—combining inhibitor-reversal MICs with cell-free kinetics—ensures accurate profiling of cefcanel's efficacy during drug development and comparative microbiological studies.

Sources

A Comparative Guide to the Reproducibility of Cefcanel Daloxate Hydrochloride Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prodrug Paradigm

Cefcanel daloxate hydrochloride is an orally administered, third-generation cephalosporin prodrug designed to enhance gastrointestinal absorption and bioavailability. For researchers and drug development professionals, evaluating its efficacy requires a rigorous understanding of its bioactivation. Because the prodrug itself lacks intrinsic antibacterial activity, achieving reproducible Antimicrobial Susceptibility Testing (AST) demands specific methodological adaptations compared to standard active antibiotics.

Mechanistic Causality: Why Prodrugs Require Active Moiety Testing

To achieve its potent bactericidal activity, cefcanel daloxate relies on in vivo enzymatic hydrolysis. Ubiquitous esterase enzymes in the intestinal mucosa and systemic circulation rapidly cleave the daloxate group, releasing the active moiety (cefcanel), carbon dioxide, and diacetyl (1)[1].

Experimental Causality: Standard in vitro AST environments (like agar or broth) lack these esterases. Therefore, attempting to determine the Minimum Inhibitory Concentration (MIC) using the formulated prodrug will yield false-negative resistance profiles. Reproducible AST must be performed using the cefcanel analytical standard (2)[2]. Once active, cefcanel targets Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking and inducing bacterial cell lysis.

G CD Cefcanel Daloxate (Inactive Prodrug) Est Esterase Cleavage (In Vivo) CD->Est Absorption Cef Cefcanel (Active Moiety) Est->Cef Hydrolysis PBP PBP Binding (Target Interaction) Cef->PBP Diffusion Lysis Peptidoglycan Arrest & Cell Lysis PBP->Lysis Inhibition

Prodrug activation of cefcanel daloxate and its downstream bactericidal mechanism.

Comparative Quantitative Data

When tested correctly using the active moiety, cefcanel demonstrates superior or equivalent in vitro activity against key respiratory and zoonotic pathogens compared to alternative cephalosporins like cefaclor, cefuroxime, and cephalexin (3)[3].

Table 1: Comparative In Vitro Activity (MIC Values)
PathogenCefcanel (Active Moiety)CefaclorCefuroximeCephalexin
Pasteurella multocida≤ 0.64 µg/mL 2.56 µg/mL2.56 µg/mL> 2.56 µg/mL
Streptococcus pneumoniaeSusceptible SusceptibleSusceptibleVariable
Haemophilus influenzaeSusceptible VariableSusceptibleResistant
Data synthesized from standardized broth dilution assays comparing cephalosporin efficacy[3].
Table 2: Pharmacokinetic & Bioactivation Comparison
ParameterCefcanel DaloxateCefaclor
Formulation Type Oral ProdrugOral Active Drug
AST Testing Agent Cefcanel (Active Metabolite)Cefaclor
Plasma Half-Life (t½) ~1.0 hour0.5 – 0.9 hours
Cefcanel exhibits a longer half-life than cefaclor, contributing to sustained post-antibiotic effects in vivo (4)[5][4].

Self-Validating Broth Microdilution Methodology

To ensure high inter-assay reproducibility, MIC testing for cefcanel must follow a strict, self-validating protocol based on CLSI/EUCAST guidelines (2)[2].

Step-by-Step Protocol:
  • Active Compound Preparation: Dissolve the cefcanel analytical standard (not the daloxate prodrug) in an appropriate solvent.

    • Causality: Using the prodrug in vitro bypasses the necessary esterase cleavage, resulting in inert interactions and false resistance data.

  • Media Optimization: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like H. influenzae, use Haemophilus Test Medium (HTM).

    • Causality: Standardizing Ca²⁺ and Mg²⁺ concentrations is critical. Variations in divalent cations alter bacterial outer membrane permeability, directly skewing antibiotic uptake and MIC values.

  • Inoculum Standardization: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final well concentration of exactly 5 × 10⁵ CFU/mL .

    • Causality: Strict adherence to this concentration prevents the "inoculum effect," a phenomenon where an artificially high bacterial burden overwhelms the antibiotic, leading to falsely elevated MIC readings.

  • Microtiter Plate Assembly & Controls: Perform serial two-fold dilutions of cefcanel across a 96-well plate (e.g., 50 µL per well). Add 50 µL of the standardized bacterial suspension.

    • Self-Validation: Every plate must include a Growth Control (broth + inoculum, no antibiotic) to confirm bacterial viability, and a Sterility Control (broth only) to rule out media contamination.

  • Incubation and Analysis: Incubate at 35–37°C for 16–20 hours. (Note: S. pneumoniae and H. influenzae require an atmosphere of 5% CO₂). The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

AST Prep Prepare Cefcanel Analytical Standard Plate 96-Well Plate Assembly & Controls Prep->Plate Media CAMHB Media Preparation Media->Plate Inoculum Standardize Inoculum (5x10⁵ CFU/mL) Inoculum->Plate Incubate Incubation (35-37°C, 16-20h) Plate->Incubate Self-Validated Assay Read Determine MIC (No Turbidity) Incubate->Read Visual Scoring

Self-validating workflow for reproducible cefcanel minimum inhibitory concentration testing.

References

  • Cefcanel daloxate versus penicillin in acute streptococcal pharyngotonsillitis. PMC (nih.gov). Available at: [Link]

  • In vitro activities of cefcanel and some other cephalosporins against Pasteurella multocida. PMC (nih.gov). Available at: [Link]

  • In vivo efficacy of cefcanel daloxate in comparison with cefaclor. PubMed (nih.gov). Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Compliant Disposal of Cefcanel Daloxate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Cefcanel daloxate hydrochloride, a third-generation cephalosporin antibiotic prodrug.[1][2] Adherence to these protocols is critical not only for maintaining laboratory safety and regulatory compliance but also for upholding our collective responsibility to mitigate environmental contamination and the proliferation of antibiotic-resistant microorganisms. The procedures outlined herein are grounded in established principles from the Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA), and best practices for handling potent pharmaceutical compounds.

Hazard Identification and Core Safety Principles

Cefcanel daloxate hydrochloride, like other cephalosporins, must be handled as a hazardous chemical. The primary risks associated with its disposal are twofold: the potential for occupational exposure and the long-term environmental impact.

  • Occupational Exposure: Cephalosporins as a class are known sensitizers. Inhalation of aerosolized powder or direct skin contact can lead to allergic reactions, skin irritation, or respiratory distress in susceptible individuals.[3][4][5] Therefore, all handling and disposal procedures must be performed with appropriate Personal Protective Equipment (PPE).

  • Environmental Contamination: The active moiety of Cefcanel functions by disrupting bacterial cell wall synthesis.[6][7] Improper disposal, particularly via drain or sewer systems, releases the active antibiotic into waterways. This contributes directly to the environmental selection pressure that drives the development of antibiotic-resistant bacteria, a significant global health threat.[8] Federal regulations in the United States, specifically the EPA's Resource Conservation and Recovery Act (RCRA) as updated by 40 CFR Part 266 Subpart P, explicitly prohibit the sewering of hazardous waste pharmaceuticals.[9][10]

Immediate Safety Precautions
PPE / Safety MeasureSpecification & Rationale
Gloves Double-gloving with nitrile gloves is recommended to prevent dermal absorption. Cephalosporins can be skin sensitizers.[3]
Eye Protection ANSI Z87.1-compliant safety glasses or goggles are mandatory to protect against splashes or aerosolized powder.
Lab Coat A fully buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection When handling bulk powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation.[3]
Work Area All handling of the pure compound should occur within a chemical fume hood or other ventilated enclosure to minimize aerosol generation.[8]

Cefcanel Daloxate Hydrochloride Disposal Workflow

The fundamental principle is that all waste streams containing Cefcanel daloxate hydrochloride must be segregated as hazardous chemical waste at the point of generation.[9] The following diagram outlines the decision-making process for proper segregation.

G cluster_classification Waste Stream Classification cluster_disposal Segregation & Disposal Action start Waste Generation Point: Cefcanel Daloxate Hydrochloride is_pure Is it pure/expired bulk powder or a stock solution? start->is_pure is_liquid Is it a dilute aqueous solution (e.g., used media, buffer)? is_pure->is_liquid No pure_waste Dispose in: 'Hazardous Solid Chemical Waste' Container is_pure->pure_waste Yes is_solid Is it contaminated solid waste (e.g., PPE, vials, weigh boats)? is_liquid->is_solid No liquid_waste Dispose in: 'Hazardous Liquid Chemical Waste' (Aqueous) Container is_liquid->liquid_waste Yes solid_waste Dispose in: 'Contaminated Solid Waste' (Lined) Container is_solid->solid_waste Yes

Caption: Decision workflow for segregating Cefcanel daloxate hydrochloride waste.

Step-by-Step Disposal Protocols

Strict adherence to these protocols is mandatory for ensuring safety and compliance.

Protocol A: Disposal of Unused or Expired Pure Compound

This protocol applies to the bulk Cefcanel daloxate hydrochloride powder.

  • Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). If not working in a fume hood, a NIOSH-approved respirator is required.

  • Containerization: Place the original container with the expired/unused compound into a larger, sealable, and clearly labeled hazardous waste bag or container.

  • Labeling: The outer container must be labeled with "Hazardous Waste" and the chemical name: "Cefcanel daloxate hydrochloride."

  • Final Disposal: Place the sealed container directly into the designated "Hazardous Solid Chemical Waste" accumulation container.

  • Documentation: Log the addition to the facility's hazardous waste manifest or logbook as required by your institution's Environmental Health and Safety (EHS) office.

Protocol B: Disposal of Contaminated Solid Waste

This applies to non-reusable items such as gloves, weigh boats, pipette tips, and empty stock vials.

  • Segregation: At the point of generation, immediately place all contaminated solid items into a dedicated waste container lined with a heavy-duty plastic bag.

  • Causality Note: This immediate segregation is crucial to prevent cross-contamination of general lab trash, which could lead to a widespread compliance failure.

  • Labeling: The container must be clearly labeled "Hazardous Waste – Solids Contaminated with Cefcanel daloxate hydrochloride."

  • Storage: Keep the container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by EHS.[11]

Protocol C: Disposal of Contaminated Aqueous Solutions

This protocol applies to all liquid wastes, including spent cell culture media, buffer solutions, and analytical samples.

  • Prohibition: Under no circumstances should any liquid containing Cefcanel daloxate hydrochloride be poured down the drain. This is a direct violation of EPA regulations.[10]

  • Collection: Collect all aqueous waste in a dedicated, leak-proof, and shatter-resistant (e.g., polyethylene) hazardous waste container.

  • Causality Note: Autoclaving is not a validated method for antibiotic disposal. The heat-stability of the β-lactam ring in many cephalosporins is uncertain, and autoclaving may not fully degrade the active pharmaceutical ingredient, leading to environmental release via wastewater.[8][12] Therefore, all antibiotic-containing media must be treated as chemical waste.[12]

  • Labeling: Label the container "Hazardous Liquid Waste – Aqueous," and list the contents, including "Cefcanel daloxate hydrochloride" and any other hazardous components.

  • Storage: Keep the container tightly capped and stored in a designated SAA, preferably within a secondary containment bin to mitigate potential spills.[11]

Decontamination of Surfaces and Reusable Equipment

For spills or routine cleaning of reusable glassware and equipment.

  • Initial Cleaning: Remove gross contamination by wiping with absorbent pads. Dispose of these pads as contaminated solid waste (Protocol B).

  • Decontamination Solution: Prepare a 10% bleach solution (0.5% sodium hypochlorite) or another institutionally approved decontamination agent.

  • Application: Thoroughly wet the surface or equipment with the decontamination solution.

  • Contact Time: Allow a minimum contact time of 15-20 minutes. The oxidative action of the hypochlorite is necessary to break down the chemical structure of the antibiotic.

  • Rinsing: After the required contact time, thoroughly rinse the surfaces and equipment with copious amounts of water. The rinse water may be discharged to the sanitary sewer only after the validated decontamination step has been completed.

  • Verification: This protocol is a self-validating system. The combination of physical removal, chemical degradation via a validated agent (bleach), and sufficient contact time ensures the destruction of the hazardous compound before final rinsing.

Final Waste Management and Disposal

All segregated hazardous waste must be managed by a licensed hazardous waste disposal contractor.

  • Accumulation: Waste must be stored in a designated and properly managed Satellite Accumulation Area or Central Accumulation Area, following all institutional and OSHA guidelines.[13][14]

  • Pickup: Contact your institution's EHS office to schedule a pickup. Do not allow hazardous waste to accumulate beyond established time or volume limits.

  • Incineration: The recommended final disposal method for pharmaceutical waste is high-temperature incineration by a licensed facility.[8][15] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of your personnel, the integrity of your research, and the protection of our shared environment.

References

  • U.S. Food and Drug Administration. FDA - Consumer Health Information. [Link]

  • HealthWarehouse. FDA Guidelines on Proper Methods of Disposing of Unused Medicine. [Link]

  • National Center for Biotechnology Information. Cefcanel Daloxate. PubChem Compound Summary for CID 179697. [Link]

  • U.S. Food and Drug Administration. Disposal of Unused Medicines: What You Should Know. [Link]

  • U.S. Food and Drug Administration. Where and How to Dispose of Unused Medicines. [Link]

  • Benevere Pharmacy. DRUG DISPOSAL GUIDELINES. [Link]

  • Inxight Drugs. CEFCANEL DALOXATE. [Link]

  • Science of The Total Environment. Study on safe disposal of cephalosporins based on kinetic pyrolysis mechanism. [Link]

  • MED-FLEX. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • Journal of the Medical Association of Thailand. Methods of Antibiotic Disposal by Laypeople and Various Types of Drug Distributors in Thailand. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • Defense Centers for Public Health. New Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Regulations.gov. Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • Republic Services. Pharmaceutical Waste Management: The Final Pharmaceutical Rule. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. [Link]

  • DuraLabel. OSHA Rules for Chemical Hazards. [Link]

  • Covetrus. Material Safety Data Sheet - Diphenoxylate Hydrochloride and Atropine Sulfate. [Link]

  • British Pharmacopoeia. Safety data sheet - Cefaclor. [Link]

Sources

A Guide to Personal Protective Equipment (PPE) for Handling Cefcanel daloxate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Cefcanel daloxate hydrochloride. As a third-generation cephalosporin antibiotic, this compound requires meticulous handling to mitigate significant health risks, primarily allergic sensitization.[1][2][3] Our focus is to provide a framework of self-validating protocols that prioritize your safety through a deep understanding of the risks and the rationale behind each protective measure.

The Core Hazard: Understanding Beta-Lactam Sensitization

Cefcanel daloxate hydrochloride belongs to the beta-lactam class of antibiotics. The primary occupational hazard associated with this class is not acute toxicity but the potential to act as a potent sensitizer.[2][4] Exposure, particularly through inhalation of aerosolized powder or direct skin contact, can trigger an immune response.[1][5] Subsequent exposures, even to minute quantities, can lead to severe allergic reactions, including debilitating skin rashes, asthma, and, in rare cases, anaphylaxis.[2][6] Therefore, all safety protocols are designed with a single, primary objective: to prevent any direct contact with the active pharmaceutical ingredient (API).

A Risk-Based Approach to Safety

The selection of appropriate PPE is not arbitrary; it is the final and most personal line of defense in a comprehensive safety strategy known as the hierarchy of controls. Before any handling occurs, engineering controls (such as chemical fume hoods, ventilated balance enclosures, or glovebox isolators) and administrative controls (rigorous training and restricted access) must be in place.[7][8][9] PPE is used to protect you from residual exposure and in the event of a failure of primary controls.

The following diagram illustrates the risk management logic that should precede any activity with Cefcanel daloxate hydrochloride.

cluster_0 Risk Assessment & Control Workflow A Hazard Identification (Cefcanel daloxate hydrochloride: Potent Respiratory & Dermal Sensitizer) B Activity Risk Assessment (e.g., Weighing Powder vs. Handling Solution) A->B Analyze Task C Selection of Controls (Engineering > Administrative > PPE) B->C Determine Exposure Potential D Implementation & Training (Protocol Execution) C->D Define Protocol E Review & Refine (Monitor Effectiveness, Audit Procedures) D->E Continuous Improvement E->A Feedback Loop

Caption: Risk Assessment and Control Workflow.

Recommended Personal Protective Equipment (PPE)

The level of PPE required directly correlates with the potential for exposure, with the handling of dry powder demanding the highest level of protection due to the risk of aerosolization.[10][11]

ActivityRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Compounding (Dry Powder) NIOSH-approved N95 Respirator (minimum). Powered Air-Purifying Respirator (PAPR) is strongly recommended for frequent or large-quantity handling.[1][8]Chemical safety goggles and face shield.Two pairs of powder-free nitrile gloves (double-gloving).[1][12]Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[12]
Handling Solutions (Prepared Stock) Not typically required if handled within a certified chemical fume hood.Chemical safety goggles.[1]Powder-free nitrile gloves.Dedicated lab coat or disposable gown.
Spill Cleanup NIOSH-approved N95 Respirator (minimum). Chemical safety goggles and face shield.Two pairs of heavy-duty nitrile gloves.Disposable, low-permeability gown. Disposable shoe covers.[1]
Rationale for PPE Selection
  • Respiratory Protection: Fine powders can easily become airborne and are readily inhaled.[11][13] An N95 respirator filters at least 95% of airborne particles, while a PAPR provides a higher protection factor and is recommended for any procedure with a significant risk of aerosol generation.[8]

  • Hand Protection: Double-gloving provides redundant protection. The outer glove bears the primary contamination, which can be removed immediately after handling, leaving a clean inner glove for subsequent steps, minimizing cross-contamination.[12] Nitrile is selected for its chemical resistance and to avoid potential latex allergies.

  • Body Protection: A low-permeability, solid-front gown prevents particle and splash penetration. Tight-fitting cuffs are critical to ensure a seal with the inner glove, protecting the wrist area.[12]

  • Eye and Face Protection: Goggles protect against splashes and particles entering the eyes. A face shield provides an additional barrier for the entire face, which is crucial during powder handling and spill cleanup.[1]

Operational Plan: Donning and Doffing Procedures

The integrity of your protection depends entirely on the correct sequence of putting on (donning) and taking off (doffing) your PPE. An incorrect doffing procedure can lead to self-contamination.[14]

cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) D1 1. Hand Hygiene D2 2. Inner Gloves D1->D2 D3 3. Gown D2->D3 D4 4. Respirator/Mask D3->D4 D5 5. Goggles/Face Shield D4->D5 D6 6. Outer Gloves (over cuff) D5->D6 F1 1. Decontaminate Outer Gloves F2 2. Remove Outer Gloves F1->F2 F3 3. Remove Gown & Inner Gloves (Turn gown inside out, peel off with gloves) F2->F3 F4 4. Hand Hygiene F3->F4 F5 5. Remove Goggles/Face Shield (Handle by straps) F4->F5 F6 6. Remove Respirator/Mask (Handle by straps) F5->F6 F7 7. Final Hand Hygiene F6->F7

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Donning Protocol[1][14]
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is securely tied. Pull the cuffs of the gown over the inner gloves.

  • Respiratory Protection: Put on your N95 respirator or PAPR hood. Ensure a proper fit-check for a tight seal.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeve of the gown.

Step-by-Step Doffing Protocol[1][14]
  • Inspect and Decontaminate Outer Gloves: Before leaving the immediate work area, wipe down outer gloves with an appropriate deactivating solution if visibly contaminated.

  • Remove Outer Gloves: Peel off the outer gloves away from your body, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Remove Gown and Inner Gloves: Untie the gown. Peeling from the shoulders, turn the gown inside out as you remove it. As the gown comes down your arms, peel off the inner gloves at the same time, so they are contained within the inside-out gown. Dispose of the bundle immediately.

  • Hand Hygiene: Wash hands thoroughly.

  • Remove Eye/Face Protection: Remove goggles or face shield from the back to the front, handling only the straps.

  • Remove Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Disposal Plan: Chemical Inactivation and Waste Management

Disposal of Cefcanel daloxate hydrochloride and any contaminated materials must be handled as hazardous chemical waste in accordance with institutional, local, and national regulations. The U.S. Environmental Protection Agency (EPA) explicitly prohibits disposing of hazardous pharmaceutical waste down the drain.[15]

The beta-lactam ring, which is responsible for the compound's biological activity, must be chemically inactivated prior to final disposal. Autoclaving may not be sufficient for all antibiotics and is not the recommended primary method of disposal for stock solutions.[16][17]

Experimental Protocol: Inactivation via Alkaline Hydrolysis

This protocol is designed to cleave the beta-lactam ring, rendering the antibiotic inactive.[15]

  • Preparation: Conduct this procedure in a designated waste treatment area, preferably within a chemical fume hood, while wearing appropriate PPE (goggles, nitrile gloves, lab coat).

  • Reagent Preparation: Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation: For every one volume of waste solution containing Cefcanel daloxate hydrochloride, slowly add two volumes of 1 M NaOH solution.

  • Reaction: Allow the mixture to react for at least 12 hours to ensure complete hydrolysis.

  • Neutralization: Before collection, neutralize the alkaline solution by slowly adding an acid (e.g., 1 M HCl) while monitoring with a calibrated pH meter until the pH is between 6.0 and 8.0.

  • Collection and Disposal: Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container. All contaminated PPE (gloves, gowns) and disposable labware must also be collected in a solid hazardous waste container. Arrange for pickup by a certified hazardous waste contractor.

By adhering to these stringent protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the rationale, and handle Cefcanel daloxate hydrochloride with the respect its potency demands.

References

  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. (2024). AIHA.
  • Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cephalexin. (n.d.). Benchchem.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021). Freund-Vector Corporation.
  • Sensitizers SOP. (n.d.). Wayne State University.
  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals.
  • Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. (2024). CDC.
  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
  • HHE Report No. HETA-2010-0078-3177, Evaluation of Pharmaceutical Dust Exposures at an Outpatient Pharmacy. (2012). CDC.
  • Exposures to Pharmaceutical Dust at a Mail Order Pharmacy. (2013). PMC - NIH.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
  • High-Potency APIs: Containment and Handling Issues. (2026). Pharmaceutical Technology.
  • Potent compound safety in the laboratory. (2026). tks.
  • CAS 97275-40-6: Cefcanel daloxate. (n.d.). CymitQuimica.
  • Safeguarding Research and the Environment: Proper Disposal of Penicillin V. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Cefaclor. (2025). Fisher Scientific.
  • NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (2004). NIOSH.
  • Personal Protective Equipment. (2023). StatPearls - NCBI Bookshelf - NIH.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA).
  • CEFCANEL DALOXATE. (n.d.). Inxight Drugs.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025). Bitesize Bio.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. (2024). lidsen.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI.
  • OSHA Chemical Hazards And Communication. (2022). StatPearls - NCBI Bookshelf - NIH.
  • eTool: Hospitals - Hospital-wide Hazards - Hazardous Chemicals. (n.d.). Occupational Safety and Health Administration (OSHA).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcanel daloxate hydrochloride
Reactant of Route 2
Reactant of Route 2
Cefcanel daloxate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.